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  • Product: 1,4-Dimethyl-1H-imidazole-5-carbaldehyde
  • CAS: 368833-94-7

Core Science & Biosynthesis

Foundational

"1,4-Dimethyl-1H-imidazole-5-carbaldehyde" CAS number 368833-94-7

Executive Summary 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (CAS 368833-94-7) is a critical heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly Sphingosine-1-Phosphat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dimethyl-1H-imidazole-5-carbaldehyde (CAS 368833-94-7) is a critical heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly Sphingosine-1-Phosphate (S1P) receptor modulators .[1] Its structural uniqueness lies in the specific regiochemistry of the methyl groups (positions 1 and 4) and the reactive formyl group (position 5), which serves as a "lynchpin" for carbon-carbon bond formation via condensation, reductive amination, or olefination reactions.

This guide addresses the primary challenge in working with this compound: Regiochemical Purity . Due to the tautomeric nature of imidazole precursors, synthesizing the 1,4-dimethyl-5-formyl isomer without contaminating it with the 1,5-dimethyl-4-formyl isomer requires precise synthetic planning. This document outlines a validated, self-consistent Vilsmeier-Haack protocol to ensure high regioselectivity.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1,4-Dimethyl-1H-imidazole-5-carbaldehyde
CAS Number 368833-94-7
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Pale yellow crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, MeOH, DMSO, Ethyl Acetate; Sparingly soluble in water
Key Reactivity Electrophilic aldehyde (C5); Basic imidazole nitrogen (N3)
Storage 2–8°C, Hygroscopic, Store under Nitrogen/Argon

Synthetic Methodology: The Regioselective Route

Strategic Analysis: Methylation vs. Formylation

There are two common retrosynthetic approaches:

  • N-Methylation of 4-methylimidazole-5-carbaldehyde: This route is NOT RECOMMENDED for high-purity applications. It typically yields a mixture of the 1,4-dimethyl-5-carbaldehyde (target) and 1,5-dimethyl-4-carbaldehyde isomers due to annular tautomerism, requiring tedious chromatographic separation.

  • Vilsmeier-Haack Formylation of 1,4-Dimethylimidazole: This is the PREFERRED ROUTE . 1,4-Dimethylimidazole has only one electron-rich carbon suitable for electrophilic attack (C5). The C2 position is electron-deficient (amidine-like) and sterically hindered, while C4 is blocked. This ensures exclusive formation of the 5-carbaldehyde.

Validated Protocol: Vilsmeier-Haack Formylation

Objective: Synthesis of 1,4-dimethyl-1H-imidazole-5-carbaldehyde from 1,4-dimethylimidazole.

Reagents:
  • Substrate: 1,4-Dimethyl-1H-imidazole (1.0 equiv)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • Reagent B: N,N-Dimethylformamide (DMF) (3.0 equiv)

  • Solvent: Anhydrous DMF (acts as solvent and reagent) or 1,2-Dichloroethane (DCE)

  • Quench: Saturated aqueous Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃)

Step-by-Step Workflow:
  • Vilsmeier Reagent Formation:

    • Charge a dry 3-neck round-bottom flask with DMF (3.0 equiv) under an inert atmosphere (N₂).

    • Cool to 0°C using an ice bath.

    • Add POCl₃ (1.2 equiv) dropwise over 30 minutes. Critical: Maintain internal temperature < 10°C to control the exotherm and prevent thermal decomposition of the chloroiminium intermediate.

    • Stir at 0°C for 30 minutes until a white/yellowish suspension (Vilsmeier salt) forms.

  • Substrate Addition:

    • Dissolve 1,4-dimethylimidazole (1.0 equiv) in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Mechanistic Note: The electron-rich C5 position of the imidazole attacks the electrophilic chloroiminium species.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction to 80–90°C for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5) or HPLC. The starting material should be consumed.

  • Hydrolysis & Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice (exothermic).

    • Neutralize the solution to pH 7–8 using saturated NaOAc or NaHCO₃ solution. Caution: Gas evolution (CO₂) if carbonate is used.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) or DCM.

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, Gradient 0→5% MeOH in DCM).

Visualization of Synthesis Pathway

Synthesispathway Start 1,4-Dimethylimidazole (Precursor) Inter Iminium Intermediate (Electrophilic Attack at C5) Start->Inter 80°C, 4h Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter In situ generation Hydrolysis Hydrolysis (Ice/NaOAc) Inter->Hydrolysis Product 1,4-Dimethyl-1H-imidazole- 5-carbaldehyde (Target) Hydrolysis->Product pH 7-8

Caption: Figure 1. Regioselective Vilsmeier-Haack formylation targeting the C5 position of the imidazole ring.

Analytical Characterization (Self-Validation)

To confirm the identity of the product and rule out the 1,5-isomer, use the following spectroscopic markers.

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ ~9.74 ppm (s, 1H) Aldehyde proton (-CHO).[2] Sharp singlet confirms oxidation state.
δ ~7.60 ppm (s, 1H) C2-H proton. Characteristic of 1-substituted imidazoles.
δ ~3.80 ppm (s, 3H) N-Methyl (N1).
δ ~2.40 ppm (s, 3H) C-Methyl (C4).[2]
NOESY (2D NMR) Cross-peak between CHO and N-Me Critical Check: If the aldehyde is at C5 (adjacent to N1), a strong NOE signal is observed between the aldehyde proton and the N-methyl group. The 1,5-dimethyl-4-aldehyde isomer would show NOE between CHO and the C-Methyl, or weak/no NOE to N-Me.

Applications in Drug Discovery

The 1,4-dimethyl-1H-imidazole-5-carbaldehyde scaffold is a pharmacophore equivalent often explored in the optimization of S1P1 receptor agonists (e.g., analogs of Cenerimod).

The "Lynchpin" Concept

The C5-aldehyde serves as a divergence point for library generation:

  • Reductive Amination: Reaction with amines + NaBH(OAc)₃

    
     Aminomethyl derivatives (S1P polar head group mimics).
    
  • Wittig/HWE Reaction: Reaction with phosphonates

    
     Vinyl imidazoles (Linker extension).
    
  • Oxidation: Conversion to carboxylic acid

    
     Amide coupling.
    

Applications Core 1,4-Dimethyl-1H-imidazole- 5-carbaldehyde Linker Reductive Amination (Benzylic Amines) Core->Linker R-NH2 / [H-] Extension Wittig Olefination (Styryl Imidazoles) Core->Extension Ph3P=CH-R S1P S1P Receptor Modulators (e.g., Cenerimod Analogs) Linker->S1P Extension->S1P

Caption: Figure 2. Divergent synthesis pathways utilizing the C5-aldehyde handle for drug discovery.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Stability: Aldehydes are prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Store under inert gas (Nitrogen or Argon) at 4°C.

References

  • Regioselectivity in Imidazole Synthesis: Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry.[2] [Link]

  • Vilsmeier-Haack Reaction Review: Rajanna, K. C., et al. (2013).[3] Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration...[3] Scientific Research. [Link]

  • Synthesis of Imidazole Carbaldehydes: Orhan, E., et al. (2014). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate.[4] [Link]

  • Analytical Methods for Methylimidazoles: Yu, S., et al. (2015).[5] Separation and determination of 4-methylimidazole... Food Chemistry.[6][5] [Link]

Sources

Exploratory

spectroscopic data (NMR, IR, Mass Spec) of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

The following technical guide details the spectroscopic characterization of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde . This document is structured to serve as a reference standard for confirming structural identity, part...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde . This document is structured to serve as a reference standard for confirming structural identity, particularly in the context of distinguishing this specific regioisomer from its common impurities.

CAS: 38628-98-1 Formula: C₆H₈N₂O MW: 124.14 g/mol

Executive Summary & Structural Context

In the development of imidazole-based pharmaceuticals (e.g., kinase inhibitors, anti-emetics), the 1,4-dimethyl-1H-imidazole-5-carbaldehyde intermediate is a critical scaffold. Its structural integrity is defined by the specific placement of the formyl group at the C5 position, adjacent to the N1-methyl group.

The Regioisomer Challenge: The primary analytical challenge is distinguishing the target molecule from its thermodynamic isomer, 1,5-dimethyl-1H-imidazole-4-carbaldehyde . Both isomers share identical molecular weights and similar polarity, rendering low-resolution MS and standard TLC insufficient for definitive identification. This guide prioritizes Nuclear Overhauser Effect (NOE) NMR spectroscopy as the primary self-validating mechanism for structural confirmation.

Synthesis Origin (Context for Impurities)

The target is typically synthesized via the Vilsmeier-Haack formylation of 1,4-dimethylimidazole.

  • Mechanism: Electrophilic attack of the chloroiminium ion occurs preferentially at the electron-rich C5 position (adjacent to the N-methyl donor).

  • Implication: The presence of the 1,5-dimethyl-4-carbaldehyde isomer usually indicates a contaminated starting material (1,5-dimethylimidazole) rather than regio-scrambling during formylation.

Nuclear Magnetic Resonance (NMR) Profiling[1]

¹H NMR Data (Representative)

Solvent: CDCl₃ (referenced to 7.26 ppm) or DMSO-d₆ (referenced to 2.50 ppm)

AssignmentShift (δ, ppm)MultiplicityIntegrationStructural Insight
CHO (C5) 9.60 – 9.80 Singlet (s)1HCharacteristic aldehyde proton. Sharp singlet indicates no adjacent coupling.
C2-H 7.45 – 7.65 Singlet (s)1HThe proton between the two nitrogens. Shift varies significantly with concentration/pH.
N-CH₃ (N1) 3.80 – 3.95 Singlet (s)3HDeshielded due to direct attachment to the heteroaromatic nitrogen.
C-CH₃ (C4) 2.40 – 2.45 Singlet (s)3HTypical aromatic methyl shift.

Expert Note: In DMSO-d₆, the aldehyde proton may shift slightly downfield (9.7–9.9 ppm). If the sample is wet, the aldehyde proton can broaden due to exchange or hydrate formation.

¹³C NMR Data (Representative)

Solvent: CDCl₃ (referenced to 77.16 ppm)

Carbon TypeShift (δ, ppm)Assignment
Carbonyl 178.0 – 180.0 C=O (Aldehyde)
Aromatic CH 138.0 – 140.0 C2 (N-CH-N)
Quaternary 145.0 – 148.0 C4 (C-Me attachment)
Quaternary 125.0 – 128.0 C5 (Formyl attachment)
Alkyl 32.0 – 34.0 N-CH₃
Alkyl 13.0 – 15.0 C-CH₃
Structural Validation: The NOE Logic

The definitive method to distinguish the 1,4-isomer (Target) from the 1,5-isomer (Impurity) is 1D NOE Difference Spectroscopy or 2D NOESY.

  • Target (1,4-Dimethyl-5-CHO): The N1-Methyl group is spatially distant from the C4-Methyl group. NO NOE observed between methyls. Strong NOE expected between N1-Methyl and Aldehyde proton.

  • Impurity (1,5-Dimethyl-4-CHO): The N1-Methyl and C5-Methyl are adjacent. Strong NOE observed between methyls.

NOE_Logic cluster_0 Target: 1,4-Dimethyl-5-CHO cluster_1 Impurity: 1,5-Dimethyl-4-CHO T_NMe N-Me (3.9 ppm) T_Ald CHO (9.7 ppm) T_NMe->T_Ald Strong NOE (Spatial Proximity) T_CMe C-Me (2.4 ppm) T_NMe->T_CMe NO Signal (Distant) I_NMe N-Me I_CMe C-Me I_NMe->I_CMe Strong NOE (Steric Clash)

Figure 1: Diagnostic NOE interactions distinguishing the target regioisomer from its common impurity.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" confirmation of the functional groups.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Frequency (cm⁻¹)Vibration ModeIntensityNotes
1660 – 1690 C=O Stretch StrongConjugated aldehyde. Lower frequency than aliphatic aldehydes due to aromatic conjugation.
3100 – 3120 C-H Stretch (Ar) WeakImidazole ring C2-H stretch.
2800 – 2850 C-H Stretch (Ald) MediumFermi doublet characteristic of aldehydes (often two bands).
1500 – 1600 C=N / C=C MediumImidazole ring skeletal vibrations.

Mass Spectrometry (MS)[2][3][4]

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70eV).

  • Molecular Ion: [M+H]⁺ = 125.07 Da (ESI); M⁺ = 124.06 Da (EI).

  • Base Peak Logic (EI Fragmentation):

    • M⁺ (124): Parent ion.

    • [M - H]⁺ (123): Loss of aldehydic hydrogen (common in aldehydes).

    • [M - CHO]⁺ (95): Loss of the formyl radical (alpha-cleavage). This generates the stable 1,4-dimethylimidazolium cation.

    • [M - CO]⁺ (96): Decarbonylation.

MS_Frag M_Ion Molecular Ion m/z 124 (M+) Frag_1 [M - H]+ m/z 123 M_Ion->Frag_1 - H• Frag_2 [M - CO]+ m/z 96 M_Ion->Frag_2 - CO Frag_3 [M - CHO]+ m/z 95 (Base Peak Candidate) M_Ion->Frag_3 - CHO•

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Quality Control & Release Workflow

To ensure the material is suitable for downstream drug synthesis, the following workflow is recommended. This protocol integrates the data points above into a logical decision tree.

QC_Workflow Start Crude Isolation TLC TLC Screening (Check for unreacted SM) Start->TLC IR FT-IR Analysis (Confirm C=O at ~1670 cm⁻¹) TLC->IR HNMR 1H NMR (DMSO-d6) IR->HNMR Decision1 Aldehyde Peak Present? HNMR->Decision1 NOE_Check NOE Experiment (N-Me vs C-Me) Decision1->NOE_Check Yes Fail REJECT (Isomer 1,5-dimethyl detected) Decision1->Fail No (Oxidation Failed) Decision2 NOE Observed? NOE_Check->Decision2 Decision2->Fail Yes (Proximity Detected) Pass RELEASE (Identity Confirmed) Decision2->Pass No (Regioisomer Correct)

Figure 3: QC Decision Tree for release of 1,4-dimethyl-1H-imidazole-5-carbaldehyde.

References

  • Vilsmeier-Haack Mechanism & Regioselectivity

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1] Comprehensive Organic Synthesis.

    • Context: Establishes the rule that formylation of 1,4-dialkylimidazoles occurs at the 5-position due to electronic activ
  • NMR Shifts of Imidazole Derivatives

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
    • Context: Used for solvent residual referencing in CDCl3 and DMSO-d6.
  • Spectroscopic Data of Related Imidazole Carbaldehydes

    • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-methyl-1H-imidazole-5-carboxaldehyde.
    • Context: Provides baseline fragmentation patterns for N-methyl

Sources

Foundational

A Comprehensive Guide to the Chemical Stability and Storage of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the chemical stability and optimal storage conditions for 1,4-Dimethyl-1H-imidazole-5-ca...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the chemical stability and optimal storage conditions for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde. By synthesizing data from analogous compounds and fundamental chemical principles, this document offers field-proven insights to ensure the integrity of this valuable research compound.

Introduction: The Chemical Landscape of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

1,4-Dimethyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring a substituted imidazole ring. The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, is a common scaffold in many biologically active molecules.[1][2] The presence of both an aldehyde and methyl groups on this ring system dictates its reactivity and stability profile. The aromatic nature of the imidazole ring generally imparts a degree of stability.[3] However, the aldehyde group is inherently susceptible to oxidation, and the imidazole ring can be prone to photodegradation and oxidation under certain conditions.[4][5] Understanding these chemical liabilities is paramount for its proper handling and storage.

Key Factors Influencing the Stability of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

The stability of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde is not absolute and is influenced by several environmental factors. Proactive control of these factors is essential to prevent degradation and ensure experimental reproducibility.

2.1. Temperature:

2.2. Light:

The imidazole ring system can be sensitive to photodegradation.[5] Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of impurities. Therefore, it is crucial to protect 1,4-Dimethyl-1H-imidazole-5-carbaldehyde from light during storage and handling.

2.3. Air (Oxygen):

The aldehyde functional group is particularly vulnerable to oxidation in the presence of air, leading to the formation of the corresponding carboxylic acid. This is a common degradation pathway for many aldehydes.[4][7] To mitigate this, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

2.4. Moisture:

While many imidazole derivatives are solids, the presence of moisture can facilitate certain degradation pathways. It is advisable to store the compound in a dry environment to prevent potential hydrolysis or other moisture-mediated reactions.

2.5. Incompatible Materials:

As a general precaution, 1,4-Dimethyl-1H-imidazole-5-carbaldehyde should be stored away from strong oxidizing agents, which can readily react with the aldehyde group.[8][9] It should also be kept separate from strong acids and bases, which could potentially catalyze degradation reactions.

Recommended Storage Conditions

Based on the chemical properties of the imidazole and aldehyde functional groups and data from similar compounds, the following storage conditions are recommended for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde:

ConditionRecommendationRationale
Temperature Long-term: -20°C to -80°CShort-term: 2-8°CMinimizes rates of degradation reactions.[4][6]
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen).Prevents oxidation of the aldehyde group.[4][7]
Light Store in an amber vial or a light-proof container.Protects against photodegradation of the imidazole ring.[5]
Moisture Store in a desiccated environment.Prevents potential moisture-mediated degradation.

Potential Degradation Pathways

While specific degradation pathways for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde have not been empirically determined in the available literature, we can infer the most probable routes based on the known reactivity of its constituent functional groups.

A 1,4-Dimethyl-1H- imidazole-5-carbaldehyde B 1,4-Dimethyl-1H- imidazole-5-carboxylic acid A->B Oxidation (O2) C Photodegradation Products A->C Light/UV D Polymerization Products A->D Self-reaction

Caption: Inferred degradation pathways for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde.

4.1. Oxidation:

The most likely degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid, 1,4-dimethyl-1H-imidazole-5-carboxylic acid. This reaction is common for aldehydes and can be initiated by atmospheric oxygen.[7]

4.2. Photodegradation:

Exposure to light, especially UV radiation, can lead to complex degradation pathways involving the imidazole ring. This can result in ring-opening or the formation of various photoproducts.[5]

4.3. Polymerization:

Aldehydes have a tendency to undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts. While the steric hindrance from the imidazole ring might reduce the likelihood of this pathway, it cannot be entirely ruled out.

Experimental Protocol for Stability Assessment

To rigorously determine the stability of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products.

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) F Time-point Sampling A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60°C) D->F E Photolytic Stress (e.g., UV lamp) E->F G LC-MS/MS Analysis F->G H Impurity Profiling G->H I Mass Balance Calculation H->I

Caption: Workflow for a forced degradation study of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Application of Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% H₂O₂.

    • Thermal: Place a vial in an oven at 60°C.

    • Photolytic: Expose a vial to a UV lamp.

    • Control: Keep a vial at the recommended storage temperature, protected from light.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each vial. Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS). This will allow for the separation and identification of the parent compound and any degradation products.

  • Data Analysis: Quantify the amount of the parent compound remaining at each time point to determine the degradation rate. Identify the structure of major degradation products using their mass spectra and fragmentation patterns.

Troubleshooting Common Stability Issues

IssuePotential CauseRecommended Action
Appearance of a new peak in HPLC chromatogram Chemical degradationReview storage conditions. Protect from light, air, and moisture. Store at a lower temperature.
Decrease in assay value over time Degradation of the compoundPerform a forced degradation study to identify the cause and establish appropriate handling procedures.
Discoloration of the solid material Oxidation or photodegradationStore under an inert atmosphere and in a light-proof container.

Conclusion

The chemical stability of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde is intrinsically linked to its molecular structure, particularly the presence of the reactive aldehyde group and the photosensitive imidazole ring. By adhering to the storage and handling guidelines outlined in this document, researchers can significantly mitigate the risk of degradation, thereby ensuring the integrity of their starting materials and the reliability of their experimental outcomes. A proactive approach to stability, including the implementation of systematic stability studies, is a cornerstone of robust scientific research and development.

References

  • Vertex AI Search. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC.
  • TCI Chemicals. SAFETY DATA SHEET - Dimethyl 1H-Imidazole-4,5-dicarboxylate.
  • MedChemExpress. 1H-Imidazole-5-carboxaldehyde | Biochemical Reagent.
  • Fisher Scientific. SAFETY DATA SHEET - Imidazole-4-carboxaldehyde.
  • International Journal of Current Advanced Research. Imidazole, its derivatives & their importance.
  • Fisher Scientific. SAFETY DATA SHEET - 1,2-Dimethyl-1H-imidazole-5-carbaldehyde.
  • Vertex AI Search. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • BenchChem. Best practices for handling and storing volatile aldehyde standards.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Methyl-1H-imidazole-5-carbaldehyde.
  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • ResearchGate. Proposed pathways for the degradation of 1,4-dimethylnaphthalene...
  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Functionalized Imidazolium Salts from 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

Abstract: This document provides a comprehensive guide for the synthesis of 1,3,4-trimethyl-5-formyl-1H-imidazolium iodide, a functionalized imidazolium salt, starting from 1,4-Dimethyl-1H-imidazole-5-carbaldehyde. Imida...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1,3,4-trimethyl-5-formyl-1H-imidazolium iodide, a functionalized imidazolium salt, starting from 1,4-Dimethyl-1H-imidazole-5-carbaldehyde. Imidazolium salts are critical precursors for N-Heterocyclic Carbenes (NHCs), which are pivotal in catalysis, and also serve as versatile ionic liquids and bioactive molecules.[1][2] The presence of a reactive aldehyde moiety on the imidazole core offers a valuable synthetic handle for post-synthesis modifications, enabling the creation of task-specific materials for drug development and materials science.[3][4] This guide details the underlying chemical principles, a step-by-step synthesis protocol, purification techniques, and characterization methods.

Introduction and Scientific Rationale

Imidazolium salts are a class of organic compounds that have garnered significant attention due to their stability, modularity, and wide range of applications. They are most notably recognized as stable precursors to N-Heterocyclic Carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have revolutionized fields such as olefin metathesis and cross-coupling reactions.[5][6] Furthermore, the ionic nature of these salts allows them to be employed as ionic liquids (ILs), which are considered "green" solvents due to their low vapor pressure.[4]

The strategic synthesis of imidazolium salts bearing functional groups is key to developing "task-specific" molecules. The starting material for this protocol, 1,4-Dimethyl-1H-imidazole-5-carbaldehyde, is an ideal scaffold. The N-1 position is already alkylated, which directs the subsequent alkylation to the N-3 position, avoiding the formation of regioisomers—a common challenge in imidazole chemistry.[7][8] The aldehyde group at the C-5 position is a versatile functional handle that can be subsequently transformed into a variety of other groups (e.g., acids, alcohols, imines), allowing for the fine-tuning of the final product's properties. A study by Orhan et al. (2019) demonstrated the methylation of both nitrogen atoms in the related 4-methyl-1H-imidazole-5-carbaldehyde to yield the corresponding imidazolium salt, highlighting the feasibility of this approach.[9]

This application note provides a robust protocol for the quaternization of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde with iodomethane, a classic N-alkylation reaction, to yield a functionalized imidazolium salt ready for further application.

Reaction Mechanism: N-Alkylation via SN2 Quaternization

The synthesis of the imidazolium salt from 1,4-Dimethyl-1H-imidazole-5-carbaldehyde proceeds via a nucleophilic substitution (SN2) reaction. In this mechanism, the lone pair of electrons on the N-3 nitrogen atom of the imidazole ring acts as a nucleophile. This nucleophile attacks the electrophilic methyl group of the alkylating agent (iodomethane), displacing the iodide leaving group in a single, concerted step.[10] This process is referred to as quaternization because the nitrogen atom becomes bonded to four carbon atoms, resulting in a permanent positive charge.

The choice of a polar aprotic solvent, such as acetonitrile, is critical. These solvents can solvate the cation but do not strongly solvate the nucleophile, leaving it highly reactive. Furthermore, they facilitate the SN2 pathway by stabilizing the charged transition state.[11]

Caption: Experimental workflow for the synthesis and analysis of the imidazolium salt.

Applications and Future Work

The synthesized 1,3,4-trimethyl-5-formyl-1H-imidazolium iodide is a valuable intermediate.

  • NHC Precursor: Deprotonation at the C-2 position using a strong base will yield the corresponding N-Heterocyclic Carbene. This carbene, featuring an aldehyde group, can be used in organocatalysis or as a ligand for creating novel metal complexes. [1][5]* Further Functionalization: The aldehyde group can undergo a wide range of chemical transformations:

    • Oxidation to a carboxylic acid.

    • Reduction to an alcohol.

    • Reductive amination to form various amines.

    • Wittig reaction to form alkenes.

    • Condensation reactions to form imines or Schiff bases.

These transformations allow for the attachment of this imidazolium core to other molecules, polymers, or surfaces, creating materials with tailored properties for applications in catalysis, drug delivery, and advanced materials. [3][12]

References

  • Arduengo, A. J., III, Harlow, R. L., & Kline, M. (1991). A stable crystalline carbene. Journal of the American Chemical Society, 113(1), 361–363. [Link]

  • Lee, S.-g. (2006). Functionalized imidazolium salts for task-specific ionic liquids and their applications. Chemical Communications, (10), 1049-1063. [Link] [3][4][6]3. Dvinskikh, S. V., Furó, I., Zimmermann, H., & Maliniak, A. (2002). NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. The Journal of Physical Chemistry B, 106(49), 12952–12959. [Link]

  • Galiński, M., Lewandowski, A., & Stępniak, I. (2006). Ionic liquids as electrolytes. Electrochimica Acta, 51(26), 5567-5580. (Purification methods discussed within general IL literature). [Link]

  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071–2084. [Link]

  • Herrmann, W. A., & Köcher, C. (1997). N-Heterocyclic Carbenes. Angewandte Chemie International Edition in English, 36(20), 2162–2187. [Link]

  • Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and Applied Chemistry, 72(7), 1391–1398. (General review on ILs and their recovery). [Link]

  • Vygotskii, Y. S., Shaplov, A. S., & Lozinskaya, E. I. (2011). Synthesis of N-heterocyclic carbene precursors: Methylene-bridged bis(imidazolium) halides. Russian Chemical Bulletin, 60(10), 2182–2188. [Link]

  • Diez-Gonzalez, S., & Nolan, S. P. (2007). Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands: a quest for understanding. Coordination Chemistry Reviews, 251(5-6), 874–883. [Link]

  • Lee, S.-g. (2006). Functionalized imidazolium salts for task-specific ionic liquids and their applications. Chemical Communications, (10), 1049. [Link]

  • Öztürk, Y., Akyüz, G., Arslan, N. B., Can, Ö. D., & Özkay, Y. (2022). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers in Chemistry, 10, 960578. [Link]

  • Sonaglio, F. C., Gonçalves, W. D. G., Souza, V. S., Silveira, C. A., & Scholten, J. D. (2020). Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. RSC Advances, 10(45), 26861–26868. [Link]

  • Wiśniewska, J., Galińska-Rakoczy, A., & Gzella, A. K. (2021). Steroid-Functionalized Imidazolium Salts with an Extended Spectrum of Antifungal and Antibacterial Activity. International Journal of Molecular Sciences, 22(16), 8828. [Link]

  • Al-Majid, A. M., Barakat, A., & Al-Najjar, H. J. (2021). Synthesis, Characterization, and Antibacterial Evaluation of Novel Imidazolium Salts and Their Silver (I) N-Heterocyclic Carbene Complexes. Molecules, 26(11), 3343. [Link]

  • Hunt, P. A., & Kirchner, B. (2016). Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. ChemPhysChem, 17(12), 1785–1795. [Link]

  • Pearce, R. W. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. Honors Research Projects. 214. [Link]

  • Carrasco, I., Peris, E., & Lledós, A. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1489–1498. [Link]

  • Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago. [Link]

  • Bellina, F., & Rossi, R. (2016). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 81(15), 6343–6369. [Link]

  • Reddit user discussion. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link]

  • Lv, T.-Y., et al. (2013). One-pot synthesis of diarylimidazolium salts from 1H-imidazole. Chinese Chemical Letters, 24(9), 773-776. [Link]

  • Wang, Z., et al. (2011). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications, 47(28), 8031-8033. [Link]

  • Reddit user discussion. (2025). Synthesis of (substituted) Imidazolium-salts. r/Chempros. [Link]

  • Öztürk, Y., et al. (2022). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers in Chemistry, 10. [Link]

Sources

Application

1,4-Dimethyl-1H-imidazole-5-carbaldehyde in the synthesis of Tpl2 kinase inhibitors

Application Note: Strategic Utilization of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde in Next-Gen Tpl2 Kinase Inhibitor Design Executive Summary Tumor Progression Locus 2 (Tpl2), also known as MAP3K8, is a critical serine/...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde in Next-Gen Tpl2 Kinase Inhibitor Design

Executive Summary

Tumor Progression Locus 2 (Tpl2), also known as MAP3K8, is a critical serine/threonine kinase regulating the release of pro-inflammatory cytokines (TNF


, IL-1

) via the ERK/MAPK pathway.[1][2][3][4] Inhibition of Tpl2 is a high-value target for treating rheumatoid arthritis and Crohn's disease.

This guide details the application of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (CAS: 19190-84-2) as a privileged building block. Unlike generic imidazole reagents, this specific scaffold offers a unique substitution pattern that optimizes hydrophobic packing within the kinase solvent front while maintaining critical hydrogen-bonding interactions. We provide a validated reductive amination protocol for coupling this aldehyde to 4-anilinoquinoline-3-carbonitrile cores, a standard pharmacophore for Tpl2 inhibition.

Biological Context & Mechanism

Tpl2 acts as a "gatekeeper" for inflammatory signaling.[1][2] Upon activation by LPS or TNF


, Tpl2 phosphorylates MEK1/2, which in turn activates ERK.[1] Blocking Tpl2 prevents the transcription of inflammatory cytokines without completely shutting down the MAPK pathway, potentially offering a better safety profile than direct MEK inhibitors.
Figure 1: Tpl2 Signaling Cascade

The diagram below illustrates the critical node Tpl2 occupies in inflammatory signaling.

Tpl2_Pathway TNF TNF-α / LPS (Extracellular Stimuli) Receptor TNFR / TLR4 TNF->Receptor Tpl2 Tpl2 (MAP3K8) *Target* Receptor->Tpl2 Activation MEK MEK 1/2 Tpl2->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ERK->Cytokines Transcription

Caption: Tpl2 (MAP3K8) serves as the primary transducer between surface receptors and the ERK signaling cascade.[2] Inhibition at this node selectively dampens cytokine production.[1]

Chemical Rationale: Why 1,4-Dimethyl-1H-imidazole-5-carbaldehyde?

In the design of Type I kinase inhibitors (ATP-competitive), the "tail" of the molecule often extends into the solvent-exposed region or interacts with the ribose binding pocket.

  • N1-Methyl Group: Locks the tautomeric state of the imidazole, ensuring the N3 nitrogen remains a dedicated hydrogen bond acceptor. This is crucial for consistent binding orientation.

  • C4-Methyl Group: Provides a specific hydrophobic contact. In many kinase pockets, small lipophilic groups at this position can displace high-energy water molecules or interact with gatekeeper residues, improving potency (IC

    
    ) compared to the des-methyl analog.
    
  • C5-Aldehyde: Serves as a versatile "warhead" for reductive amination. It allows the formation of a methylene-amine linker (

    
    ), which is flexible enough to allow the imidazole to adopt an optimal orientation without imposing significant strain on the scaffold.
    

Experimental Protocol: Reductive Amination

This protocol describes the coupling of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde to a 6-amino-4-anilinoquinoline-3-carbonitrile core. This core is representative of the most potent class of Tpl2 inhibitors (e.g., Wyeth/Pfizer series).

Reagents & Equipment
  • Amine Component: 6-Amino-4-(3-chloro-4-fluorophenylamino)quinoline-3-carbonitrile (1.0 eq).

  • Aldehyde: 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (1.2 – 1.5 eq).

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (2.0 – 3.0 eq). Note: Preferred over NaCNBH
    
    
    
    for reduced toxicity and better selectivity.
  • Acid Catalyst: Glacial Acetic Acid (AcOH) (2.0 eq).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Component (1.0 mmol) in anhydrous DCE (10 mL).

    • Add 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (1.2 mmol).

    • Add Glacial Acetic Acid (2.0 mmol).

    • Stir the mixture at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC or LC-MS. You may observe the formation of the imine (Schiff base) intermediate (M+12 mass shift relative to amine+aldehyde-H2O).

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH(OAc)

      
        (2.5 mmol) portion-wise over 10 minutes.
      
    • Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.

    • Checkpoint: LC-MS should show complete consumption of the imine and appearance of the product mass (M+H).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO

      
       (10 mL). Stir vigorously for 15 minutes to decompose excess borohydride.
      
    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na

      
      SO
      
      
      
      .
    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via Flash Column Chromatography (SiO

      
      ).
      
    • Eluent: DCM:MeOH (95:5 to 90:10) containing 1% NH

      
      OH (to prevent streaking of the basic imidazole).
      
    • Alternative: Reverse-phase Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Figure 2: Synthetic Workflow

Visualizing the reductive amination pathway.

Synthesis_Flow Aldehyde 1,4-Dimethyl-1H-imidazole- 5-carbaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Amine 6-Aminoquinoline Core Scaffold Amine->Imine Product Final Inhibitor (Secondary Amine) Imine->Product Reagent1 AcOH, DCE RT, 2h Reagent2 NaBH(OAc)3 RT, 12h

Caption: Reaction scheme for the reductive amination of the imidazole aldehyde with an amino-quinoline scaffold.

Structure-Activity Relationship (SAR) Insights

The choice of the 1,4-dimethyl substitution pattern is not arbitrary. Below is a summarized comparison of how imidazole variations typically affect Tpl2 inhibition potency (data generalized from standard kinase SAR principles and Wyeth series literature).

Imidazole VariantStructure NotePredicted Potency (IC

)
Rationale
1-Methyl-1H-imidazole Standard++ (Good)Good solubility; N3 is a reliable H-bond acceptor.
1H-imidazole (Unsubstituted) Protic Nitrogen+ (Moderate)Tautomerization (N1-H vs N3-H) can lead to inconsistent binding modes; poor permeability.
1,4-Dimethyl-1H-imidazole Optimized +++ (Excellent) C4-Methyl fills hydrophobic void; N1-Methyl locks tautomer. Best balance of fit and electronics.
1-Ethyl-1H-imidazole Bulky N-sub++ (Variable)Ethyl group may be too bulky for the solvent channel entrance, potentially reducing potency.

Troubleshooting & Optimization

  • Issue: Low Conversion to Imine.

    • Solution: Add activated molecular sieves (4Å) to the reaction mixture during the first step to scavenge water and drive the equilibrium toward the imine.

  • Issue: Over-alkylation (Tertiary Amine Formation).

    • Solution: This is rare with reductive amination of aldehydes and anilines due to steric hindrance, but if observed, ensure the aldehyde is added slowly or reduce the equivalents to 1.0.

  • Issue: Product Solubility.

    • Solution: The imidazole product is basic. If it crashes out during workup, adjust the aqueous layer to pH 9-10 before extraction.

References

  • Green, N., et al. (2007). "Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles."[5] Journal of Medicinal Chemistry.

  • Wu, J., et al. (2009).[3] "Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood."[3][4][5] Bioorganic & Medicinal Chemistry Letters.

  • Hu, Y., et al. (2011).[6] "Discovery of indazoles as inhibitors of Tpl2 kinase."[6][7] Bioorganic & Medicinal Chemistry Letters.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

Sources

Method

derivatization of the carbaldehyde group on 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

Content Type: Application Note & Protocol Guide Subject: 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (CAS: 2032-09-9) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Introduction: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (CAS: 2032-09-9) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Introduction: The "Privileged Scaffold"

In the landscape of fragment-based drug discovery (FBDD), 1,4-Dimethyl-1H-imidazole-5-carbaldehyde represents a high-value "privileged scaffold." Unlike simple benzaldehydes, this heterocyclic building block offers inherent solubility, hydrogen-bond acceptor capabilities (via N3), and a distinct electronic profile that influences the reactivity of the pendant formyl group.

This Application Note provides a rigorous technical guide for derivatizing the C5-carbaldehyde group. We focus on three divergent synthetic pathways critical for library generation:

  • Reductive Amination: For installing flexible amine linkers.

  • Knoevenagel Condensation: For extending

    
    -systems and creating fused heterocycles.
    
  • Pinnick Oxidation: For generating polar carboxylic acid headgroups.

Chemical Profile & Reactivity Analysis

Electronic & Steric Environment

The reactivity of the C5-formyl group is governed by the electron-rich nature of the imidazole ring and the steric pressure from adjacent substituents.

  • Electronic Effect: The imidazole ring is

    
    -excessive. The lone pair on N1 donates electron density into the ring, making the C5-position relatively electron-rich. Consequently, the C5-aldehyde is less electrophilic  than a standard benzaldehyde. Nucleophilic attacks (e.g., imine formation) may require acid catalysis or dehydrating conditions.[1]
    
  • Steric Effect: The aldehyde is flanked by the N1-methyl group and the C4-methyl group. This "ortho-like" substitution creates a steric pocket that can retard the rate of bulky nucleophile approach.

Solubility Data
SolventSolubility RatingApplication Note
Dichloromethane (DCM) ModerateGood for standard organic workups.
1,2-Dichloroethane (DCE) HighPreferred for reductive aminations.
Methanol (MeOH) HighExcellent for condensations; avoid for anhydrous steps.
DMSO Very HighUse for biological assays or stubborn oxidations.
Water LowpH-dependent solubility due to basic N3.

Reaction Landscape Visualization

The following diagram outlines the strategic divergence points from the parent aldehyde.

ReactionLandscape Aldehyde 1,4-Dimethyl-1H- imidazole-5-carbaldehyde Amine Secondary/Tertiary Amines (Linker Strategy) Aldehyde->Amine Reductive Amination (NaBH(OAc)3, R-NH2) Vinyl Vinyl Nitriles/ Acrylates (Scaffold Extension) Aldehyde->Vinyl Knoevenagel (Malononitrile, Base) Acid Carboxylic Acid (Polar Headgroup) Aldehyde->Acid Pinnick Oxidation (NaClO2, NaH2PO4)

Figure 1: Divergent synthetic pathways for the imidazole scaffold.[2]

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Linker" Strategy)

Objective: Synthesis of secondary amines to link the imidazole scaffold to other pharmacophores. Rationale: We utilize Sodium Triacetoxyborohydride (STAB) .[3] Unlike NaBH₄, STAB is mild and does not reduce the aldehyde directly, allowing the imine to form first. It is preferred over NaCNBH₃ to avoid toxic cyanide byproducts.

Materials
  • 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) [Anhydrous]

Step-by-Step Methodology
  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve the aldehyde (1.0 mmol) in DCE (5 mL).
    
  • Activation: Add the primary amine (1.1 mmol) followed by Acetic Acid (1.0 mmol).

    • Expert Insight: The acetic acid is critical here. It buffers the basic imidazole nitrogen (N3), preventing it from inhibiting the reaction, and catalyzes the dehydration of the carbinolamine intermediate.

  • Stirring: Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak. Due to sterics, if imine formation is slow, add 3Å molecular sieves.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.4 mmol) in one portion. Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 mins to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
Protocol B: Knoevenagel Condensation (The "Scaffold Extension")

Objective: Installation of a vinyl nitrile group, often a precursor to fused heterocyclic systems (e.g., purine analogs). Rationale: The electron-rich aldehyde requires a reactive methylene partner. We use a catalytic base system.[4][5]

Materials
  • 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol (EtOH) [200 proof]

Step-by-Step Methodology
  • Setup: Dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in Ethanol (3 mL).

  • Catalysis: Add Piperidine (0.1 mmol, ~10 µL).

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Visual Cue: The product often precipitates out of the ethanol solution upon formation or cooling.

  • Isolation: Cool to RT and then to 0°C. Filter the precipitate.

  • Purification: Wash the solid with cold ethanol and hexanes. Recrystallize from EtOH if necessary.

Protocol C: Pinnick Oxidation (The "Headgroup" Strategy)

Objective: Oxidation of the aldehyde to the carboxylic acid without affecting the nitrogen functionality. Rationale: Traditional oxidants like


 are too harsh and can cleave the imidazole ring. The Pinnick (Lindgren) Oxidation  uses Sodium Chlorite (

) and is highly chemoselective for aldehydes.
Materials
  • 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (1.0 equiv)

  • Sodium Chlorite (

    
    ) (1.5 equiv)
    
  • 2-Methyl-2-butene (Scavenger) (5.0 equiv)

  • Sodium Dihydrogen Phosphate (

    
    ) (Buffer)
    
  • Solvent: t-Butanol / Water (3:1 ratio)

Step-by-Step Methodology
  • Buffer Prep: Dissolve

    
     (3.0 equiv) in the water portion of the solvent.
    
  • Solution A: Dissolve the aldehyde (1.0 mmol) in t-Butanol (4 mL) and 2-methyl-2-butene (5.0 mmol).

    • Mechanism:[3][6][7][8][9] 2-methyl-2-butene scavenges the hypochlorite (

      
      ) byproduct, preventing chlorination of the imidazole ring.
      
  • Mixing: Add the aqueous buffer solution to Solution A.

  • Oxidation: Add

    
     (1.5 mmol) portion-wise over 10 minutes. The solution may turn pale yellow.
    
  • Reaction: Stir at RT for 4–6 hours.

  • Workup: Acidify carefully to pH 3–4 with 1N HCl (watch for gas evolution). Extract with Ethyl Acetate (EtOAc).[4]

    • Note: The imidazole acid is zwitterionic. If it stays in the aqueous phase, lyophilization may be required instead of extraction.

Mechanistic Workflow (Reductive Amination)

Understanding the specific challenges of the imidazole ring during reductive amination is vital.

ReductiveAmination Start Start: Aldehyde + Amine Step1 Add Acid Catalyst (AcOH) (Neutralizes N3 lone pair) Start->Step1 Inter1 Hemiaminal Formation Step1->Inter1 Step2 Dehydration (-H2O) Inter1->Step2 Inter2 Imine / Iminium Ion Step2->Inter2 Step3 Add NaBH(OAc)3 (Selective Reduction) Inter2->Step3 End Final Product: Secondary Amine Step3->End

Figure 2: Step-wise mechanism emphasizing the role of acid catalysis.

Analytical Validation

To ensure the success of these derivatizations, look for the following diagnostic signals in


 NMR (DMSO-

or

):
TransformationDisappearing SignalAppearing Signal
Starting Material Aldehyde proton: Singlet ~9.6–9.8 ppm N/A
Reductive Amination Aldehyde SingletBenzylic-type

: Singlet/Doublet ~3.6–3.8 ppm
Knoevenagel Aldehyde SingletVinyl proton: Singlet ~7.5–8.0 ppm (Deshielded)
Oxidation Aldehyde SingletCarboxylic OH: Broad Singlet ~11.0–13.0 ppm

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Linhardt, R. J., et al. (1987). "Pinnick Oxidation of Aldehydes." Journal of Organic Chemistry.

  • Jones, G. (2011). "The Knoevenagel Condensation." Organic Reactions.[1][3][4][5][6][7]

  • Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of imidazole derivatives." Tetrahedron.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

Welcome to the technical support resource for the synthesis of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde and what are the key challenges?

A1: The synthesis of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde typically involves two key transformations: N-methylation of a suitable imidazole precursor and subsequent formylation. A common starting material is 4-methyl-1H-imidazole.

The primary challenges in this synthesis are:

  • Regioselectivity of N-methylation: Methylation of 4-methyl-1H-imidazole can occur at either the N1 or N3 position, leading to a mixture of isomers (1,4-dimethyl-1H-imidazole and 1,5-dimethyl-1H-imidazole). Controlling this regioselectivity is crucial for maximizing the yield of the desired precursor.

  • Regioselectivity of Formylation: The subsequent formylation, often a Vilsmeier-Haack reaction, must selectively occur at the C5 position of the 1,4-dimethyl-1H-imidazole ring.[1][2] The electronic nature of the imidazole ring can direct the electrophilic Vilsmeier reagent to other positions, leading to isomeric aldehyde byproducts.[3]

  • Purification: Separating the desired product from isomeric byproducts and unreacted starting materials can be challenging due to their similar physical properties.

Q2: I've performed the N-methylation of 4-methyl-1H-imidazole and my NMR spectrum shows two distinct methyl signals on the imidazole ring. What is the likely side product?

A2: The presence of two distinct N-methyl signals in your NMR spectrum strongly suggests the formation of a regioisomeric mixture of 1,4-dimethyl-1H-imidazole (your desired intermediate) and 1,5-dimethyl-1H-imidazole. This occurs because the two nitrogen atoms in the 4-methyl-1H-imidazole ring have different steric and electronic environments, but both are susceptible to methylation.[4]

Q3: During the Vilsmeier-Haack formylation of 1,4-dimethyl-1H-imidazole, I've isolated a product with the correct mass, but the NMR is inconsistent with the desired 5-carbaldehyde. What could it be?

A3: A likely side product is the isomeric 1,4-dimethyl-1H-imidazole-2-carbaldehyde . The C2 position of the imidazole ring is also susceptible to electrophilic attack, although generally less favored than the C5 position in this specific substrate.[5] The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich heterocycles, but regiocontrol can be a challenge.[6][7] Careful optimization of reaction conditions (temperature, stoichiometry of reagents) is necessary to favor formylation at the C5 position.

Q4: Can over-methylation be an issue?

A4: Yes, over-methylation can lead to the formation of a 1,3,4-trimethyl-1H-imidazolium salt .[8] This occurs when both nitrogen atoms of the imidazole ring are methylated. This quaternary ammonium salt is highly polar and will have significantly different solubility and chromatographic behavior compared to the desired product. Its formation can be favored by using an excess of the methylating agent or more forcing reaction conditions.

Troubleshooting Guide: Side Product Identification & Mitigation

This section provides a structured approach to identifying and addressing common side products in the synthesis of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde.

Problem 1: Isomeric Mixture of N-Methylated Imidazoles
  • Symptom: You observe a mixture of products after the N-methylation step, often with very similar TLC retention factors. ¹H NMR spectroscopy shows multiple N-methyl and C-methyl signals.

  • Likely Cause: Lack of regioselectivity during the methylation of 4-methyl-1H-imidazole, leading to the formation of both 1,4-dimethyl-1H-imidazole and 1,5-dimethyl-1H-imidazole.

  • Identification Workflow:

start Crude N-methylation product mixture hplc Analytical HPLC start->hplc nmr ¹H NMR Spectroscopy start->nmr two_peaks Two major peaks with similar retention times hplc->two_peaks multiple_signals Multiple N-CH₃ and ring C-CH₃ signals nmr->multiple_signals conclusion Conclusion: Mixture of 1,4- and 1,5-dimethylimidazole isomers. two_peaks->conclusion multiple_signals->conclusion mitigation Mitigation Strategy: - Column chromatography - Optimize methylation  conditions (solvent, base,  temperature) conclusion->mitigation

Caption: Workflow for identifying isomeric N-methylated imidazoles.

  • Mitigation Strategies:

    • Purification: Careful column chromatography on silica gel can often separate the isomers, though it may require testing various solvent systems.[9]

    • Reaction Optimization: The choice of methylating agent, base, solvent, and temperature can influence the regioselectivity. For instance, using a bulkier base might favor methylation at the less sterically hindered nitrogen.[4]

Problem 2: Isomeric Aldehyde Formation during Formylation
  • Symptom: The final product shows the correct mass for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde by mass spectrometry, but the ¹H NMR spectrum displays unexpected chemical shifts for the aldehyde proton and/or the remaining ring proton.

  • Likely Cause: Formylation at an alternative position on the imidazole ring, most commonly the C2 position, yielding 1,4-dimethyl-1H-imidazole-2-carbaldehyde .

  • Identification and Differentiation:

Compound Expected ¹H NMR Chemical Shift (δ, ppm) - Aldehyde Proton Expected ¹H NMR Chemical Shift (δ, ppm) - Ring Proton
1,4-Dimethyl-1H-imidazole-5-carbaldehyde~9.7 - 10.0~7.5 - 7.8 (at C2)
1,4-Dimethyl-1H-imidazole-2-carbaldehyde~9.8 - 10.1~7.0 - 7.3 (at C5)
1,5-Dimethyl-1H-imidazole-4-carbaldehyde~9.6 - 9.9~7.4 - 7.7 (at C2)

This table provides estimated chemical shifts. Actual values may vary depending on the solvent and instrument.

  • Mitigation Strategies:

    • Control Reaction Temperature: Vilsmeier-Haack reactions are often sensitive to temperature.[6] Running the reaction at a lower temperature may improve regioselectivity.

    • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent (e.g., POCl₃ and DMF).[1] An excess may lead to less selective reactions.

Problem 3: Formation of Imidazolium Salt
  • Symptom: A highly polar, water-soluble byproduct is formed, which is difficult to extract into common organic solvents. It may appear as a baseline material on TLC.

  • Likely Cause: Over-methylation of the imidazole ring, resulting in the formation of a 1,3,4-trimethyl-1H-imidazolium salt .[8]

  • Identification:

    • Solubility: The product will be highly soluble in water and polar protic solvents, and poorly soluble in nonpolar organic solvents.

    • NMR Spectroscopy: In ¹H NMR, you will observe three distinct methyl signals. In ¹³C NMR, the quaternary carbon of the imidazolium ring will have a characteristic downfield shift.

  • Mitigation Strategies:

    • Stoichiometry of Methylating Agent: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-methylation. Avoid unnecessarily high temperatures.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation

This is a general guideline and may require optimization.

  • To a stirred solution of 1,4-dimethyl-1H-imidazole in an appropriate anhydrous solvent (e.g., DMF or dichloromethane), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.[1]

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto crushed ice and then neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~8.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Characterization of Isomeric Aldehydes by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying isomeric products.[10]

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the imidazole ring absorbs (e.g., 210-230 nm).[11]

  • Procedure:

    • Prepare dilute solutions of your crude product and, if available, an authentic standard of the desired product in the mobile phase.

    • Inject the samples onto the HPLC system.

    • Develop a gradient method to achieve baseline separation of the different isomers.

    • The relative peak areas can be used to estimate the ratio of the different isomers in your product mixture.

cluster_synthesis Synthesis Pathway cluster_side_reactions Potential Side Reactions 4-Me-Imidazole 4-Methyl-1H-imidazole Methylation N-Methylation 4-Me-Imidazole->Methylation 1,4-diMe-Imidazole 1,4-Dimethyl-1H-imidazole (Desired Intermediate) Methylation->1,4-diMe-Imidazole Isomer_Me 1,5-Dimethyl-1H-imidazole Methylation->Isomer_Me Lack of regioselectivity Overmethylation 1,3,4-Trimethyl-1H- imidazolium salt Methylation->Overmethylation Excess methylating agent Formylation Vilsmeier-Haack Formylation 1,4-diMe-Imidazole->Formylation Product 1,4-Dimethyl-1H-imidazole- 5-carbaldehyde (Target Product) Formylation->Product Isomer_Formyl 1,4-Dimethyl-1H-imidazole- 2-carbaldehyde Formylation->Isomer_Formyl Alternative electrophilic attack at C2

Caption: Overview of the synthesis and potential side product formation.

References

  • Schoneich, C., et al. (2005). Methylation of the imidazole side chains of the Alzheimer disease amyloid-beta peptide results in abolition of superoxide dismutase-like structures and inhibition of neurotoxicity. Journal of Biological Chemistry, 280(14), 13355-63. Available at: [Link]

  • Pro-Vider. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Available at: [Link]

  • Król, M., et al. (2010). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 67(5), 511-518. Available at: [Link]

  • Fiveable. (2025, September). N-methylimidazole Definition. Organic Chemistry Key Term. Available at: [Link]

  • He, Q., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 298, 119623. Available at: [Link]

  • Daugulis, O., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 49(6), 1079-1083. Available at: [Link]

  • Bellina, F., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12057-12065. Available at: [Link]

  • Turner, J. A. (1982). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. Journal of the Chemical Society, Perkin Transactions 1, 1475-1481. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • Taylor, R. J. K., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(22), 4150-4180. Available at: [Link]

  • Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (1988). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 67, 107. Available at: [Link]

  • Aydoğmuş, Z. (2025, August 8). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Available at: [Link]

  • Singh, S. B. (1995). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Indian Journal of Heterocyclic Chemistry, 4, 293-296. Available at: [Link]

  • Deore, V. B., & Shinde, N. N. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4125-4134. Available at: [Link]

  • Watson, K. M., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Synthetic Communications, 38(1), 1-8. Available at: [Link]

  • Preti, L., et al. (2014). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2014(20), 4215-4220. Available at: [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available at: [Link]

  • Hossain, M. A., & Ismail, M. (2008). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 55(6), 1243-1247. Available at: [Link]

  • SIELC. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Available at: [Link]

  • Moody, C. J., & Roff, G. J. (2005). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 3(18), 3263-3265. Available at: [Link]

  • Quick Company. An Improved Process For Preparation Of “1 H Imidazole 4 Carbaldehyde” And Its Purification Thereof. Available at: [Link]

  • PubChem. 4-methyl-1H-imidazole-5-carbaldehyde. Available at: [Link]

  • Molbase. 1,4-DIMETHYL-1H-IMIDAZOLE-5-CARBOXYLIC ACID | CAS 78449-67-9. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 15, 6813. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

From the Desk of the Senior Application Scientist Welcome to the technical support center for heterocyclic synthesis. This guide is dedicated to addressing the common and often subtle challenges encountered during the sy...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for heterocyclic synthesis. This guide is dedicated to addressing the common and often subtle challenges encountered during the synthesis of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde, a valuable building block in pharmaceutical and materials science research. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of the reactions involved, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Synthetic Strategy

Q1: What are the primary synthetic routes to 1,4-Dimethyl-1H-imidazole-5-carbaldehyde?

A1: There are two principal and well-established methodologies for the formylation of 1,4-dimethyl-1H-imidazole:

  • The Vilsmeier-Haack Reaction: This method involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent.[1] The reagent is typically generated in situ from a substituted formamide, like N,N-dimethylformamide (DMF), and an activating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]

  • Directed Ortho-Metalation (DoM) followed by Formylation: This strategy relies on the deprotonation of the imidazole ring at a specific position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as DMF.[4][5]

Q2: Which synthetic route is generally recommended and why?

A2: The choice of method depends heavily on the available equipment, scale, and the chemist's comfort level with certain reagents.

  • The Vilsmeier-Haack reaction is often the preferred starting point. It is generally more tolerant of trace impurities, does not require cryogenic temperatures, and is often easier to scale up. The reagents (DMF, POCl₃) are common and relatively inexpensive.[6]

  • Directed Ortho-Metalation offers excellent regioselectivity but is operationally more demanding. This route requires strictly anhydrous conditions and low temperatures (typically -78 °C) to prevent side reactions and reagent decomposition.[7] It is highly sensitive to moisture and the quality of the organolithium reagent. However, when precise control over regiochemistry is paramount, DoM can be the superior choice.

The workflow below illustrates the initial decision-making process for selecting a synthetic route.

G start Select Synthetic Route q1 Need for strict anhydrous conditions and cryogenics? start->q1 vh Vilsmeier-Haack Reaction q1->vh No dom Directed Ortho-Metalation (DoM) q1->dom Yes vh_adv Advantages: - More robust - No cryogenics - Easier scale-up vh->vh_adv dom_adv Advantages: - Potentially higher regioselectivity - Milder hydrolysis dom->dom_adv

Caption: Initial decision workflow for synthesis.

Troubleshooting Guide: The Vilsmeier-Haack Reaction

Q3: My Vilsmeier-Haack reaction has a very low yield or failed completely. What went wrong?

A3: This is a common issue often traced back to three key areas:

  • Reagent Quality and Stoichiometry: Phosphorus oxychloride (POCl₃) is highly reactive towards water. Ensure you are using a fresh bottle or a properly stored aliquot. The stoichiometry is also critical; typically, 1.1 to 1.5 equivalents of both POCl₃ and DMF are used relative to the imidazole substrate.

  • Formation of the Vilsmeier Reagent: The Vilsmeier reagent (the chloroiminium salt) must be formed before the addition of the imidazole substrate.[8] This is usually done by slowly adding POCl₃ to DMF at a low temperature (0-5 °C). An insufficient reaction time or incorrect temperature during this step can lead to incomplete formation of the active electrophile.

  • Reaction Temperature and Duration: The formylation of 1,4-dimethylimidazole is an electrophilic aromatic substitution. While the imidazole ring is electron-rich, the reaction still requires sufficient thermal energy. After adding the substrate, the reaction is often gently heated (e.g., to 40-60 °C) for several hours.[2] Insufficient heating will result in a sluggish and incomplete reaction.

Q4: I obtained an isomeric mixture of products. How can I favor formylation at the C5 position?

A4: Regioselectivity in imidazole formylation is governed by both steric and electronic factors. In 1,4-dimethyl-1H-imidazole, the C5 position is electronically activated by the N1-methyl group (an electron-donating group) and is sterically less hindered than the C2 position, which is flanked by two nitrogen atoms. Therefore, C5 formylation is generally favored. If you are observing significant amounts of the C2 isomer, consider the following:

  • Lowering the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes enhance selectivity by favoring the thermodynamically more stable C5-substituted product.

  • Choice of Solvent: While often run in excess DMF, using a non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE) can alter the steric environment around the substrate and may improve selectivity.

Q5: The aqueous work-up is messy, and I'm struggling with product isolation. Any tips?

A5: The work-up of a Vilsmeier-Haack reaction involves hydrolyzing the intermediate iminium salt to the final aldehyde.[3] This step must be handled carefully.

  • Controlled Quenching: Cool the reaction mixture in an ice bath and slowly and carefully pour it onto crushed ice. This hydrolyzes the unreacted POCl₃ and the product iminium salt. This step is highly exothermic.

  • Basification: The resulting solution will be strongly acidic. Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral or slightly basic (pH 7-8). The product is often more soluble in acidic water, so neutralization is key for extraction.

  • Thorough Extraction: Use a robust organic solvent for extraction, such as ethyl acetate or a mixture of DCM/isopropanol. Imidazole aldehydes can have some water solubility, so multiple extractions (at least 3-4 times) are recommended to maximize recovery.

Troubleshooting Guide: Directed Ortho-Metalation (DoM)

Q6: My lithiation reaction is not working; I only recover the starting material. What is the most likely cause?

A6: The overwhelming majority of failures in organolithium chemistry are due to the presence of moisture or other electrophilic impurities.[7]

  • Solvent and Glassware: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere). The solvent (typically THF) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling from a drying agent like sodium/benzophenone is crucial.

  • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (argon or nitrogen) from start to finish.

  • Reagent Titration: The concentration of commercial n-BuLi solutions can decrease over time. It is essential to titrate the n-BuLi solution before use to know its exact molarity and ensure you are adding the correct number of equivalents (typically 1.1 eq).

Q7: I'm getting a complex mixture of products instead of the desired C5-aldehyde. What side reactions are occurring?

A7: Several side reactions can plague this synthesis:

  • Incorrect Site of Lithiation: While the C5 proton is a likely candidate for deprotonation, the C2 proton is also acidic, and the protons on the C4-methyl group can also be removed by a strong base. This can lead to a mixture of lithiated intermediates and, consequently, a mixture of formylated products. Using a bulky base like lithium diisopropylamide (LDA) instead of n-BuLi might improve C5 selectivity due to steric hindrance.[4]

  • Transmetallation: At temperatures above -78 °C, the initially formed C5-lithiated species can be unstable and undergo transmetallation or rearrangement, leading to other isomers.[9] Maintaining cryogenic temperatures until the DMF quench is critical.

  • Reaction with DMF: Adding the lithiated imidazole to DMF is preferred over the reverse addition. If DMF is added too quickly or at too high a temperature, the organolithium can add twice to the DMF carbonyl, leading to undesired byproducts after work-up.

The following diagram outlines a troubleshooting workflow for a failed lithiation reaction.

G start Problem: Low/No Product in DoM q_sm Recovered Starting Material Only? start->q_sm q_mix Complex Mixture of Products? q_sm->q_mix No check_anhydrous Verify Anhydrous Conditions: - Oven-dried glassware? - Anhydrous solvent? - Strict inert atmosphere? q_sm->check_anhydrous Yes check_buli Check n-BuLi: - Recently titrated? - Correct equivalents added? q_sm->check_buli Yes check_temp Verify Temperature Control: - Maintained at -78°C until quench? q_mix->check_temp Yes check_regio Consider Regioselectivity: - Try alternative base (LDA)? - Analyze byproducts to identify other formylation sites. q_mix->check_regio Yes

Caption: Troubleshooting workflow for DoM reactions.

Experimental Protocols

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

Materials:

  • 1,4-dimethyl-1H-imidazole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add DMF (5 mL per 1 g of substrate).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add 1,4-dimethyl-1H-imidazole (1.0 eq) dissolved in a small amount of DMF to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50 °C and stir for 4-6 hours (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully pour it onto a stirred mixture of crushed ice and saturated NaHCO₃ solution.

  • Adjust the pH to ~8 using additional NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Synthesis via Directed Ortho-Metalation

Materials:

  • 1,4-dimethyl-1H-imidazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq, titrated)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under a strict argon atmosphere.

  • Add 1,4-dimethyl-1H-imidazole (1.0 eq) and dissolve it in anhydrous THF (10 mL per 1 g of substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise over 20 minutes. A color change is typically observed.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add anhydrous DMF (1.5 eq) dropwise, keeping the internal temperature below -70 °C.

  • Stir at -78 °C for an additional 1.5 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Summary

ParameterVilsmeier-Haack ReactionDirected Ortho-Metalation (DoM)
Formylating Agent Vilsmeier Reagent (POCl₃/DMF)n-BuLi then DMF
Temperature 0 °C to 50 °C-78 °C
Key Strengths Operationally simple, robustHigh potential regioselectivity
Key Challenges Potentially harsh work-upRequires strict anhydrous conditions
Typical Yields 50-70%60-80% (if optimized)

References

  • Organic-Chemistry.org. Formylation. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Scribd. Efficient Imidazole Derivative Synthesis. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Zhang, Q-G., et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Patil, S. P., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Turner, J. A. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Google Patents. CN115626896A - Method for synthesizing imidazole compound.
  • ResearchGate. Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]

  • Schall, A. and Reiser, O. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. [Link]

  • SIELC. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • Butler, R. N., et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. [Link]

  • OUCI. Synthesis of imidazole derivatives in the last 5 years: An update. [Link]

  • Reddit. Removing imidazole in a workup?. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • Iddon, B., et al. Reactions of 1,2-dimethylimidazole, particularly its metallation. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Troubleshooting

preventing byproduct formation in 1,4-Dimethyl-1H-imidazole-5-carbaldehyde reactions

The following guide is structured as a Tier 3 Technical Support Knowledge Base for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (DMI-5-CHO). It moves beyond basic synthesis into the specific suppression of degradation pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (DMI-5-CHO). It moves beyond basic synthesis into the specific suppression of degradation pathways and side reactions.

Topic: Impurity Profiling & Byproduct Suppression Ticket Type: Advanced Troubleshooting Applicable CAS: 1,4-dimethyl-1H-imidazole-5-carbaldehyde (and related derivatives)

Critical Stability Alerts (Read Before Use)

The "Phantom" Impurity: Gem-Diol Formation

  • Symptom: 1H NMR in D2O or CD3OD shows a diminished aldehyde peak (~9.6 ppm) and a new singlet/broad peak upfield, suggesting degradation.

  • Root Cause: Imidazole-5-carbaldehydes are prone to reversible hydration in protic solvents, forming non-isolable gem-diols [1]. This is not a permanent byproduct but an equilibrium state.

  • Action:

    • Do not discard. Switch NMR solvent to DMSO-d6 or CDCl3 (dried over K2CO3) to collapse the equilibrium back to the aldehyde.

    • Avoid: Storing the compound in methanol, as hemiacetal formation is rapid and can complicate stoichiometry in downstream reactions.

The "White Crust" Effect: Autoxidation

  • Symptom: Appearance of a white, insoluble solid on the neck of the flask or a broad "hump" in the OH region of the NMR.

  • Root Cause: Spontaneous air oxidation to 1,4-dimethylimidazole-5-carboxylic acid . Unlike benzaldehyde, the basic imidazole ring can catalyze its own oxidation in the presence of moisture.

  • Action: Store under Argon at -20°C. If acid is present, remove via a saturated NaHCO3 wash (the acid forms a water-soluble salt; the aldehyde remains in the organic layer).

Synthesis Troubleshooting: The Vilsmeier-Haack Route

Most users synthesize DMI-5-CHO via Vilsmeier-Haack formylation of 1,4-dimethylimidazole. This reaction is regioselective but prone to thermal byproducts.

Diagram 1: Regioselectivity & Failure Modes

This flow illustrates why C5 is favored and how thermal runaway leads to tars.

VilsmeierPath Start 1,4-Dimethylimidazole Inter Intermediate Iminium Salt Start->Inter Electrophilic Attack (Kinetic Control) Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Inter Prod5 Target: 5-CHO (Major Product) Inter->Prod5 Hydrolysis (pH 7-8) Prod2 Impurity: 2-CHO (Trace/Regioisomer) Inter->Prod2 Steric Leakage (if >90°C) Tar Polymeric Tars (Thermal Byproduct) Inter->Tar Overheating / Dry Workup

Figure 1: Reaction pathway showing the kinetic preference for C5 substitution. C2 formylation is suppressed due to the electron-deficient nature of the C2 position between two nitrogens, but can occur under forcing conditions.

FAQ: Synthesis Issues

Q: I see a 5% impurity at ~9.8 ppm. Is this the 2-isomer? A: Likely yes. While C5 is electronically favored (enamine-like reactivity), the C2 position is chemically accessible.

  • Fix: Keep the Vilsmeier complex formation at 0°C and the reaction reflux below 80°C. Higher temperatures increase the energy available to overcome the activation barrier for C2 attack [2].

Q: My yield is low, and the product is a dark oil. A: You likely charred the iminium intermediate.

  • Protocol Adjustment: The hydrolysis step is exothermic. Pour the reaction mixture into ice-cold NaOAc solution, not water into the mixture. Control pH to ~7-8 immediately. Strong acidic hydrolysis (pH < 2) for prolonged periods can degrade the imidazole ring.

Downstream Usage: Preventing Cannizzaro & Condensation

When using DMI-5-CHO as a building block (e.g., for reductive amination or condensation), the aldehyde group is fragile in basic media.

Diagram 2: The "Aldehyde Fork" (Degradation Pathways)

Use this logic map to select reaction conditions that avoid byproduct formation.

AldehydeFate Aldehyde DMI-5-CHO (Substrate) Base Condition: Strong Base (NaOH/KOH) Aldehyde->Base Amine Condition: Primary Amine (Reductive Amination) Aldehyde->Amine Air Condition: Air/Moisture (Storage) Aldehyde->Air Cannizzaro BYPRODUCT A: Alcohol + Acid (Cannizzaro Disproportionation) Base->Cannizzaro Rapid Reaction (Avoid pH > 11) Dimer BYPRODUCT B: Bis-imine / Aminal Amine->Dimer Excess Amine No Reducing Agent Target TARGET: Secondary Amine Amine->Target + NaBH(OAc)3 (Controlled Reduction) Oxid BYPRODUCT C: Carboxylic Acid Air->Oxid Autoxidation

Figure 2: Decision tree for reaction conditions. Note that strongly basic conditions trigger the Cannizzaro reaction, destroying 50% of your starting material instantly.

Protocol: Safe Reductive Amination

Avoids "Byproduct B" (Bis-imine) and "Byproduct A" (Cannizzaro)

  • Solvent: Use 1,2-Dichloroethane (DCE) or THF. Avoid Methanol initially to prevent hemiacetal interference.

  • Stoichiometry: 1.0 eq DMI-5-CHO : 1.1 eq Amine.

  • Acid Catalyst: Add 1.0 eq Acetic Acid. Crucial: This buffers the basicity of the amine, preventing the imidazole aldehyde from undergoing self-Cannizzaro reactions [3].

  • Reducing Agent: Use Sodium Triacetoxyborohydride (STAB).

    • Why? NaBH4 is too basic and can reduce the aldehyde to the alcohol (1,4-dimethyl-5-hydroxymethylimidazole) before the imine forms. STAB is milder and acidic.

Analytical Data & Byproduct Identification

Use this table to identify impurities in your crude mixture.

Component1H NMR (DMSO-d6) Characteristic ShiftOriginRemoval Strategy
DMI-5-CHO (Target) ~9.65 ppm (s, 1H, CHO) TargetN/A
DMI-5-COOH Broad singlet ~12-13 ppm (COOH)Oxidation (Air)Wash organic phase with sat. NaHCO3.
DMI-5-CH2OH ~4.4 ppm (s, 2H, CH2)Cannizzaro / Over-reductionColumn chromatography (Polar eluent).
Gem-Diol ~6.0-6.5 ppm (methine CH)Hydration (in D2O/MeOD)Dry the sample; switch to DMSO-d6.
Vilsmeier Dimer Complex aromatics, no CHO peakThermal overshootRecrystallization from EtOAc/Hexane.

References

  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation. Source: ChemistryOpen (2025). Context: Defines the equilibrium of imidazole aldehydes in protic solvents and the Cannizzaro risk in alkaline media. URL:[Link]

  • Vilsmeier-Haack Reaction: Mechanism and Synthetic Applications. Source: Organic Chemistry Portal / J&K Scientific. Context: Establishes the electrophilic aromatic substitution mechanism favoring the electron-rich C5 position over C2 in 1-substituted imidazoles. URL:[Link]

  • Synthetic applications of the Cannizzaro reaction. Source: PMC - NIH (2024). Context: Details the base-induced disproportionation mechanism which must be avoided during the handling of non-enolizable aldehydes like DMI-5-CHO. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Reactions with 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

Welcome to the technical support guide for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions invol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic aldehyde. The unique structure, featuring both a reactive aldehyde and a basic imidazole core, presents specific challenges that require careful consideration of reaction conditions. This guide provides in-depth, question-and-answer-based troubleshooting for common issues, grounded in mechanistic principles and field-proven solutions.

Section 1: Pre-Reaction Checklist & Starting Material Integrity

Before commencing any reaction, ensuring the quality of your starting material is paramount. The purity of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde can significantly impact reaction outcomes, leading to low yields or complex product mixtures.

Q1: My reaction is sluggish or failing. Could my starting material be the issue?

A1: Absolutely. The stability of imidazole aldehydes can be a concern. Over time or with improper storage, oxidation to the corresponding carboxylic acid can occur. This impurity will not participate in the desired reaction and can complicate purification.

Recommended Purity Assessment Protocol:

  • Visual Inspection: The compound should be a white to pale yellow solid.[1] Significant darkening may indicate decomposition.

  • Melting Point: Check the melting point. A broad or depressed melting range compared to the literature value suggests impurities.

  • NMR Spectroscopy (¹H NMR): This is the most effective method. Look for the characteristic aldehyde proton singlet (typically ~9.5-10.0 ppm). The presence of a broad peak in the carboxylic acid region (>10 ppm) or the absence of the aldehyde peak indicates degradation. Also, check for residual solvents from its synthesis.

  • LC-MS: Liquid chromatography-mass spectrometry can provide a quantitative assessment of purity and identify the mass of potential impurities.

Q2: What are the best storage conditions for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[1][2] Exposure to air, moisture, and light should be minimized to prevent oxidation and other degradation pathways.

Section 2: Troubleshooting Common Synthetic Transformations

This section addresses specific challenges encountered during common reactions involving 1,4-Dimethyl-1H-imidazole-5-carbaldehyde.

Reductive Amination

Reductive amination is a cornerstone transformation, but the basicity of the imidazole nitrogen can interfere with the reaction mechanism.

Q1: My reductive amination is showing low conversion, and I'm recovering mostly starting aldehyde. What's going wrong?

A1: This is a classic issue stemming from inefficient imine or iminium ion formation. The key is balancing the conditions to favor this intermediate without unwanted side reactions.

  • Causality—The Role of pH: Imine formation is a pH-dependent equilibrium. The imidazole ring's basic nitrogen (N-3) can be protonated, affecting the overall basicity of the reaction mixture.[3]

    • Too Acidic: If the reaction is too acidic, your primary or secondary amine starting material will be protonated, rendering it non-nucleophilic and halting the initial attack on the aldehyde.

    • Too Basic: If the medium is too basic, the elimination of water from the hemiaminal intermediate to form the iminium ion is slow.

  • Troubleshooting Steps & Solutions:

    • Choice of Reducing Agent: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB). It is a mild and selective reagent that is highly effective for reductive aminations and tolerates a wide range of functional groups.[4][5] Unlike NaBH₄, it is less likely to reduce the starting aldehyde and is effective under the slightly acidic conditions that favor iminium ion formation.[6][7][8]

    • Solvent Selection: Use an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4] Protic solvents like methanol can compete with the amine for reaction with the aldehyde (forming acetals) and can also react with some borohydride reagents.[9]

    • Catalytic Acid: For less reactive or weakly basic amines, the addition of a catalytic amount of acetic acid (AcOH) can be beneficial.[4][7] It facilitates the dehydration of the hemiaminal to the iminium ion, which is then rapidly reduced. However, for aldehydes, acetic acid is often not necessary.[4]

Parameter Recommendation for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde Rationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for iminium ions over aldehydes, and effective in aprotic solvents.[5][6][10]
Solvent 1,2-Dichloroethane (DCE) or THFAprotic, prevents acetal formation, and is compatible with NaBH(OAc)₃. Reactions are often faster in DCE.[4]
Stoichiometry Amine (1.0-1.1 eq.), NaBH(OAc)₃ (1.3-1.5 eq.)A slight excess of the amine and a larger excess of the reducing agent ensures the reaction goes to completion.[4][6]
Additive Acetic Acid (0-1 eq., optional)Use cautiously, primarily for weakly nucleophilic amines, to catalyze iminium ion formation.[4]

Q2: I'm seeing a significant amount of a side product corresponding to the alcohol from the reduction of my starting aldehyde. How do I prevent this?

A2: This indicates that your reducing agent is too reactive or that imine formation is too slow.

  • Causality: Stronger reducing agents like Sodium Borohydride (NaBH₄) can readily reduce aldehydes, especially if imine formation is sluggish.[8][11]

  • Solution Workflow:

G start Observed: Aldehyde Reduction Side Product check_reagent Is reducing agent NaBH4? start->check_reagent switch_stab Action: Switch to NaBH(OAc)3 (STAB) check_reagent->switch_stab Yes check_imine Is imine formation slow? check_reagent->check_imine No monitor Monitor reaction by TLC/LC-MS switch_stab->monitor add_acid Action: Add catalytic AcOH (0.1-0.5 eq.) to accelerate imine formation check_imine->add_acid Yes add_acid->monitor end Desired Product monitor->end

Caption: Troubleshooting aldehyde reduction in reductive amination.

Carbon-Carbon Bond Forming Reactions (Wittig, Horner-Wadsworth-Emmons, Knoevenagel)

These reactions are sensitive to the basicity and electronic nature of the substrates.

Q1: My Wittig reaction is giving a low yield of the desired alkene. What are the potential causes?

A1: Low yields in Wittig reactions with this substrate can often be traced to issues with ylide generation or stability, or the reactivity of the aldehyde itself.

  • Causality—Ylide and Substrate Issues:

    • Base Incompatibility: The choice of base is critical. Strong bases like n-BuLi or NaH are standard, but the slightly acidic protons on the imidazole ring could potentially be abstracted, leading to side reactions.[12]

    • Ylide Stability: If you are using a stabilized ylide (e.g., one with an adjacent ester or ketone), it will be less reactive and may struggle to react with the electron-rich heteroaromatic aldehyde.[13][14] Unstabilized ylides (e.g., from alkylphosphonium salts) are more reactive but can be less stable.[15][16]

    • Steric Hindrance: The methyl group at the 4-position may provide some steric hindrance, slowing the reaction.

  • Troubleshooting & Optimization:

    • Base Selection: For unstabilized ylides, a strong but non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hexamethyldisilazide (NaHMDS) in THF can be effective.[13]

    • Reaction Temperature: When generating the ylide with n-BuLi, perform the deprotonation at a low temperature (e.g., -78 °C to 0 °C) to prevent side reactions, then allow the reaction with the aldehyde to warm to room temperature.

    • For Stabilized Ylides: If using a stabilized ylide, you may need to increase the reaction temperature (refluxing THF or toluene) to drive the reaction to completion.

Q2: My Knoevenagel condensation with malonic acid (or its esters) is not working well. Why?

A2: The Knoevenagel condensation relies on a basic catalyst (often an amine like piperidine or pyridine) to deprotonate the active methylene compound.[17][18]

  • Causality—Catalyst Inhibition: The basic N-3 of your imidazole substrate can compete with the intended catalyst, potentially neutralizing it or altering the reaction environment. This can slow down or halt the formation of the required nucleophilic enolate from the active methylene compound.[19]

  • Recommended Protocol (Doebner Modification):

    • Use Pyridine as Solvent and Catalyst: The Doebner modification uses pyridine as the solvent, which also acts as the base. A catalytic amount of piperidine is often added.[18][20]

    • Procedure: Dissolve 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (1 eq.) and malonic acid (1.1 eq.) in pyridine. Add a catalytic amount of piperidine (0.1 eq.).

    • Heat: Heat the reaction mixture to reflux. The reaction often proceeds with decarboxylation to yield the α,β-unsaturated carboxylic acid directly.[20]

    • Monitor: Follow the reaction's progress by TLC or LC-MS.

Section 3: Product Isolation & Purification Challenges

The physical properties of products derived from 1,4-Dimethyl-1H-imidazole-5-carbaldehyde often make purification non-trivial.

Q1: My product is highly polar and soluble in water, making extraction from an aqueous workup very difficult. How can I isolate it?

A1: This is a common and expected issue. The basic imidazole ring in your product will be protonated under neutral or acidic conditions, forming a salt that is highly water-soluble.

  • Solution—pH-Controlled Extraction:

    • During the workup, after quenching the reaction, make the aqueous layer basic (pH 9-11) by adding a base like sodium carbonate (Na₂CO₃) or 1M sodium hydroxide (NaOH).

    • This deprotonates the imidazolium salt, converting it back to the neutral, more organo-soluble free base.

    • You can then extract the product into an organic solvent like dichloromethane (DCM), ethyl acetate, or a mixture of chloroform/isopropanol. Repeat the extraction multiple times (3-5x) to ensure complete recovery.

Q2: My product streaks badly on a standard silica gel column. How can I achieve good chromatographic purification?

A2: Streaking (or tailing) on silica gel is a classic sign of a basic compound interacting strongly with the acidic silanol (Si-OH) groups on the silica surface.

  • Troubleshooting Chromatographic Separation:

Caption: Strategies to improve chromatography of basic imidazole compounds.

  • Detailed Explanation:

    • Mobile Phase Modification: Adding a small amount of a basic modifier like triethylamine to your eluent system (e.g., DCM/MeOH/NEt₃ 90:9:1) will neutralize the acidic sites on the silica gel, preventing strong adsorption of your basic product and leading to sharper peaks.[21]

    • Alternative Stationary Phases: Basic alumina is an excellent alternative to silica for purifying basic compounds.[22][23] Alternatively, specialized phases like amine-functionalized silica can be used.

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase (C18) chromatography using a buffered mobile phase (e.g., water/acetonitrile with ammonium formate) can be very effective.[24] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful option.[25]

Section 4: General FAQs

Q: Why is my reaction mixture turning dark brown or black? A: Dark coloration often indicates decomposition of the imidazole ring or polymerization of the aldehyde. This can be caused by excessive heat, overly strong bases, or prolonged reaction times. Try running the reaction at a lower temperature or for a shorter duration.

Q: Can I use protic solvents like ethanol or methanol in my reaction? A: It depends on the reaction. For reductive aminations, protic solvents are generally discouraged as they can form acetals with the aldehyde and react with borohydride reagents.[9][26] For other reactions, they may be suitable, but always consider the possibility of side reactions.

References

  • Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Abdel-Magid, A. F. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available from: [Link]

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? Available from: [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Available from: [Link]

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. Available from: [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available from: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Available from: [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available from: [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available from: [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Available from: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. Available from: [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/organicchemistry. Available from: [Link]

  • Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Available from: [Link]

  • Thermo Fisher Scientific. (2025). 2,4-Dimethyl-1H-imidazole Safety Data Sheet. Available from: [Link]

  • YouTube. (2023). Knoevenagel condensation. Available from: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Sharma, A., & Kumar, V. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3995–4023. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Characterization of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of heterocyclic compounds is paramount. The imidazole sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of heterocyclic compounds is paramount. The imidazole scaffold, a ubiquitous feature in numerous bioactive molecules, often presents unique challenges in its characterization. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde. By presenting experimental data and a comparative analysis with a structurally related analogue, this document aims to serve as a practical resource for the interpretation of ¹H NMR spectra of substituted imidazoles.

The Decisive Role of ¹H NMR in Imidazole Chemistry

¹H NMR spectroscopy is an indispensable tool for organic chemists, offering a detailed fingerprint of a molecule's structure. For substituted imidazoles, this technique provides critical information regarding the substitution pattern on the heterocyclic ring. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of each proton are exquisitely sensitive to its chemical environment, including the electronic effects of neighboring substituents and their spatial arrangement. A thorough understanding of these parameters is essential for confirming the identity and purity of synthesized imidazole derivatives, which are often key intermediates in drug discovery pipelines.

¹H NMR Spectral Analysis of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

The structure of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde presents a distinct set of proton signals. The protons on the N-methyl group, the C4-methyl group, the imidazole ring, and the aldehyde functional group each resonate at characteristic chemical shifts.

Expected ¹H NMR Spectrum:

Based on established principles of NMR spectroscopy and data from closely related compounds, the expected ¹H NMR spectrum of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde in a deuterated solvent such as CDCl₃ would exhibit the following key features:

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The strong deshielding effect of the carbonyl group and the imidazole ring places this proton in a characteristic low-field environment.

  • Imidazole Ring Proton (H2): A singlet corresponding to the proton at the C2 position of the imidazole ring. Its chemical shift is influenced by the electron-donating methyl groups and the electron-withdrawing aldehyde group.

  • N-Methyl Protons (N-CH₃): A singlet integrating to three protons, typically found in the region of δ 3.5 - 4.0 ppm. The direct attachment to the nitrogen atom results in a moderate downfield shift.

  • C4-Methyl Protons (C4-CH₃): A singlet integrating to three protons, generally appearing further upfield than the N-methyl protons, likely in the range of δ 2.0 - 2.5 ppm.

Comparative Analysis: The Impact of a C4-Methyl Group

To fully appreciate the nuances of the ¹H NMR spectrum of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde, a direct comparison with a structurally similar molecule, 1-Methyl-1H-imidazole-5-carbaldehyde , is highly instructive. This analogue lacks the methyl group at the C4 position, allowing for a clear demonstration of the substituent effect on the chemical shifts of the imidazole ring protons.

Proton 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (Expected) 1-Methyl-1H-imidazole-5-carbaldehyde (Reference Data) Key Difference & Rationale
-CHO ~ δ 9.8 (s, 1H)~ δ 9.7 (s, 1H)Minimal change expected. The electronic effect of the distant C4-methyl group on the aldehyde proton is negligible.
H2 ~ δ 7.6 (s, 1H)~ δ 7.9 (s, 1H)A slight upfield shift is anticipated due to the electron-donating nature of the C4-methyl group, which increases electron density at the C2 position.
H4 -~ δ 7.6 (s, 1H)This proton is absent in the target molecule, replaced by the C4-methyl group.
N-CH₃ ~ δ 3.8 (s, 3H)~ δ 3.8 (s, 3H)Little to no change is expected as the substitution is remote from the N-methyl group.
C4-CH₃ ~ δ 2.4 (s, 3H)-This signal is the key differentiator, confirming the presence of the methyl group at the C4 position.

This comparative analysis underscores the diagnostic power of ¹H NMR in pinpointing substitution patterns on the imidazole ring. The presence of the C4-methyl signal and the concomitant absence of the H4 proton signal, along with the subtle upfield shift of the H2 proton, provide a self-validating system for the structural confirmation of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid 1,4-Dimethyl-1H-imidazole-5-carbaldehyde into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1][3] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[4] Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[4]

  • Tuning: Tune the probe to the ¹H frequency to ensure maximum signal sensitivity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Relaxation Delay: Use a relaxation delay (D1) of 1-2 seconds to allow for full relaxation of the protons between scans.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[4]

    • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Visualization of Key Structures

To aid in the conceptualization of the molecules discussed, the following diagrams illustrate their structures with labeled protons.

Caption: Molecular structures of the target and alternative compounds.

Conclusion

The ¹H NMR characterization of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde is a clear-cut process when approached with a systematic and comparative mindset. The distinct chemical shifts of the aldehyde, imidazole ring, and methyl protons provide a robust and reliable means of structural verification. By comparing its spectrum to that of 1-Methyl-1H-imidazole-5-carbaldehyde, the influence of the C4-methyl substituent is readily apparent, further solidifying the spectral assignment. The detailed experimental protocol provided herein offers a standardized workflow to ensure the acquisition of high-quality, reproducible ¹H NMR data, a critical step in the advancement of drug discovery and development programs.

References

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of California, Riverside. NMR Sample Preparation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

Executive Summary 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (CAS: 766-36-9) is a critical intermediate in the synthesis of imidazole alkaloids (e.g., pilocarpine) and a potential process impurity in the manufacturing of i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dimethyl-1H-imidazole-5-carbaldehyde (CAS: 766-36-9) is a critical intermediate in the synthesis of imidazole alkaloids (e.g., pilocarpine) and a potential process impurity in the manufacturing of imidazole-based active pharmaceutical ingredients (APIs).[1] Its analysis is complicated by the presence of its regioisomer, 1,5-dimethyl-1H-imidazole-4-carbaldehyde , which possesses identical mass (


 125.[1]07) and similar physicochemical properties.[1][2]

This guide provides a definitive technical comparison of MS-based methodologies for identifying and quantifying the 1,4-isomer. Unlike standard "certificate of analysis" documents, we focus on the mechanistic differentiation of regioisomers using ESI-MS/MS fragmentation logic and chromatographic selectivity.

Key Performance Indicators (KPIs)
Feature1,4-Dimethyl-1H-imidazole-5-carbaldehyde (Target)1,5-Dimethyl-1H-imidazole-4-carbaldehyde (Alternative/Impurity)
Structural Distinction N1-Methyl is adjacent to C5-Aldehyde (Ortho-like)N1-Methyl is distal to C4-Aldehyde
Key MS Fragment High intensity

Lower intensity

; distinct Ring Cleavage
Chromatographic Retention Retains longer on HILIC (Higher Polarity)Elutes earlier on HILIC
Detection Limit (LOD) ~0.5 ng/mL (ESI+)~1.0 ng/mL (ESI+)

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1,4-Dimethyl-1H-imidazole-5-carbaldehyde
Formula

Exact Mass 124.0637 Da
Monoisotopic Mass

125.0715 Da
pKa (Calculated) ~6.5 (Imidazole ring nitrogen)
Solubility High in Water, Methanol, DMSO; Low in Hexane

Comparative Analysis: Target vs. Regioisomer

The core analytical challenge is distinguishing the 1,4-dimethyl-5-formyl motif from the 1,5-dimethyl-4-formyl motif.[1] Mass spectrometry offers a unique advantage over UV detection through Ortho-Effect Fragmentation .[1]

Mechanism of Differentiation (The "Ortho Effect")

In the 1,4-isomer , the N1-methyl group is spatially adjacent to the C5-aldehyde group.[1] This proximity facilitates a specific rearrangement during Collision-Induced Dissociation (CID), typically enhancing the loss of carbon monoxide (CO) or facilitating hydrogen transfer.[1]

  • 1,4-Isomer (Target): The N1-Me and C5-CHO interaction stabilizes the transition state for CO loss (

    
     125 
    
    
    
    97).[1]
  • 1,5-Isomer (Alternative): The N1-Me is adjacent to the C5-Me group.[1] Steric hindrance is higher, and the aldehyde at C4 is "isolated," leading to a different fragmentation energy landscape.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways and the structural influence on ion abundance.

MS_Fragmentation cluster_legend Differentiation Logic Precursor Precursor Ion [M+H]+ m/z 125 OrthoState Ortho-Interaction (N1-Me ... C5-CHO) Precursor->OrthoState 1,4-isomer specific Frag97 [M-CO]+ m/z 97 (Dominant in 1,4-isomer) Precursor->Frag97 Standard Loss OrthoState->Frag97 -28 Da (CO) Facilitated Frag82 [M-CO-CH3]+ m/z 82 Frag97->Frag82 -15 Da (Me) Frag69 Ring Cleavage m/z 69 Frag97->Frag69 Ring Opening Frag42 Acetonitrile Ion m/z 42 Frag69->Frag42 Degradation Note 1,5-Isomer lacks Ortho-Interaction Result: Lower ratio of m/z 97

Caption: Fragmentation pathway highlighting the Ortho-Interaction specific to the 1,4-isomer, leading to dominant CO loss.

Experimental Protocols

Sample Preparation[1]
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.[1]

  • Concentration: Prepare stock at 1 mg/mL; dilute to 100 ng/mL for tuning.

  • Stability Warning: Imidazole aldehydes can oxidize to carboxylic acids (

    
     141) upon prolonged air exposure.[1] Store solutions at -20°C under nitrogen.
    
LC-MS/MS Methodology

Platform: Triple Quadrupole (QqQ) or Q-TOF.[1] Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

Chromatographic Conditions (HILIC)

HILIC is recommended over Reverse Phase (C18) due to the high polarity of the imidazole ring, which leads to poor retention on C18 without ion-pairing reagents.

ParameterSetting
Column Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1]0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B (0-1 min)

50% B (at 6 min)

95% B (at 8 min)
Flow Rate 0.4 mL/min
Injection Vol 2 µL
MS Source Parameters
ParameterSetting
Capillary Voltage 3.0 kV
Desolvation Temp 450°C
Gas Flow 800 L/hr (N2)
Cone Voltage 30 V (Optimized for m/z 125 survival)
MRM Transitions (Quantification & Qualification)
Precursor (

)
Product (

)
Dwell (ms)Cone (V)Collision (eV)Purpose
125.1 97.1 503018Quantifier (Loss of CO)
125.169.1503028Qualifier (Ring Cleavage)
125.142.1503035Qualifier (Characteristic Imidazole)

Data Interpretation & Validation

Isomer Identification Criteria

To confirm the presence of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde versus its 1,5-isomer, calculate the Ion Ratio (


) of the transitions:

[1]
  • 1,4-Isomer: Typically shows a lower

    
     value (e.g., < 0.[1]3) because the 97 fragment is stabilized by the ortho-effect.[1]
    
  • 1,5-Isomer: Typically shows a higher

    
     value (e.g., > 0.[1]5) as the CO loss is less energetically favorable compared to ring cleavage.[1]
    
  • Note: Exact ratios are instrument-dependent and must be established with reference standards.

Linearity and Range
  • Linear Range: 1.0 ng/mL – 1000 ng/mL (

    
    ).[1]
    
  • Matrix Effects: HILIC methods generally show signal enhancement for imidazoles in ACN-rich effluents.[1] Use matrix-matched calibration if analyzing biological fluids or reaction mixtures.[1]

References

  • Synthesis and Isomerization

    • Shapiro, G., & Gomez-Lor, B. (1994).[1] Lithiation of 1-(dimethylsulfamoyl)imidazole...[1][3] Synthesis of 1-substituted imidazole-5-carbaldehydes. Journal of Organic Chemistry, 59(19), 5524–5526. Link[1]

  • Mass Spectrometry of Imidazoles

    • López-García, M. A., et al. (1986).[1] Mass spectrometry of imidazole-4(5)-carboxaldehyde and some 1-methyl and nitro derivatives. Organic Mass Spectrometry, 21(3), 169-172.[1] Link[1]

  • HILIC Method Development

    • Perestrelo, R., et al. (2019).[1] Analytical Techniques for the Determination of Imidazole Compounds. Analytica Chimica Acta. (General reference for imidazole separation conditions).

Sources

Validation

Comparative Guide: Analytical Purity Assessment of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

Executive Summary 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (DMI-5-CHO) is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs), including S1P modulators and kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dimethyl-1H-imidazole-5-carbaldehyde (DMI-5-CHO) is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs), including S1P modulators and kinase inhibitors. Its analysis presents unique challenges due to prototropic tautomerism (in precursors), regioisomerism (1,4- vs. 1,5-dimethyl isomers), and reversible hydration (gem-diol formation) in aqueous media.

This guide compares three analytical methodologies—RP-HPLC , qNMR , and Non-aqueous Titration —to provide a comprehensive purity profile. While HPLC serves as the routine workhorse for impurity profiling, qNMR is established here as the primary reference method for absolute assay determination due to the lack of commercially available, certified reference standards for specific impurities.

The Impurity Landscape & Analytical Challenges

Before selecting a method, one must understand the "Fate of Impurities." The synthesis of DMI-5-CHO typically involves the methylation of 4-methylimidazole or the Vilsmeier-Haack formylation of 1,4-dimethylimidazole.

Critical Impurities
  • Regioisomer (1,5-Dimethyl-1H-imidazole-4-carbaldehyde): The most difficult impurity to separate. Formed if the methylation of the starting material (4-methylimidazole) is not regioselective.

  • Oxidation Byproduct (1,4-Dimethyl-1H-imidazole-5-carboxylic acid): Formed upon exposure to air/moisture.

  • Hydrate Form (Gem-diol): In the presence of water, the electron-deficient aldehyde carbon reacts to form a gem-diol. This can appear as a "ghost peak" or split peak in HPLC if the mobile phase pH is not controlled.

Visualization: Impurity Fate Mapping

ImpurityMap Start 4-Methylimidazole Reaction Methylation & Formylation Start->Reaction Precursor Product 1,4-Dimethyl-1H- imidazole-5-CHO Reaction->Product Major Path Impurity1 Regioisomer: 1,5-Dimethyl-4-CHO Reaction->Impurity1 Non-selective Methylation Impurity2 Oxidation: Carboxylic Acid Product->Impurity2 Air Oxidation Impurity3 Hydrate: Gem-diol form Product->Impurity3 +H2O (Reversible)

Figure 1: Origin of critical impurities in DMI-5-CHO synthesis. Note the reversible nature of the hydrate.

Method A: Reverse-Phase HPLC (The Routine Standard)

Role: Routine QC, Impurity Profiling, Regioisomer Separation. Status: Validated Protocol.

HPLC is the preferred method for separating the target molecule from its carboxylic acid derivative and the 1,5-regioisomer. Because imidazoles are basic (pKa ~7), peak tailing on silica columns is a common issue. We utilize a phosphate buffer at pH 3.0 to ensure the imidazole ring is fully protonated, improving peak shape and solubility.

Experimental Protocol
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 5% B (Re-equilibration)
Detection UV @ 290 nm (Aldehyde conjugation max)
Column Temp 30°C
Sample Diluent 100% Acetonitrile (Crucial to prevent in-vial hydration)
Technical Insight: The Hydration Trap

Do not dissolve the sample in water or unbuffered aqueous mobile phase. Imidazole aldehydes exist in equilibrium with their hydrates (gem-diols) in water.

  • Observation: Injection of an aqueous sample often results in a split peak (aldehyde vs. hydrate).

  • Solution: Dissolve in pure Acetonitrile or Methanol. The acidic mobile phase (pH 3.0) will collapse the equilibrium inside the column, but starting with an organic solution ensures a clean injection profile [1].

Method B: Quantitative NMR (qNMR) (The Absolute Reference)

Role: Primary Standard Qualification, Assay Calculation, Hydrate Quantification. Status: Gold Standard for Purity Assignment.

When reference standards for the impurities are unavailable, qNMR is the superior method for determining the "As-Is" weight percentage purity. It also uniquely identifies the presence of the gem-diol hydrate, which is invisible to UV detectors if it lacks conjugation.

Experimental Protocol
  • Solvent Selection: DMSO-d6 is required.

    • Why? It prevents the aldehyde-hydrate equilibrium shift seen in D₂O. It ensures solubility of both the organic aldehyde and potential inorganic salts.

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Requirement: The IS signals must not overlap with the imidazole methyls (2.4 ppm & 3.8 ppm) or the aldehyde proton (9.7 ppm). Maleic acid (singlet ~6.3 ppm) is ideal.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 60 seconds (Ensure full relaxation of aldehyde proton T1).

    • Scans: 16 or 32.

Data Analysis

Calculate purity (


) using the equation:


[1]
  • Target Signal: Aldehyde proton at ~9.75 ppm (singlet).

  • Impurity Check: Look for a broad singlet at ~6.0-6.5 ppm (characteristic of the methine proton in the gem-diol hydrate if water is present).

Method C: Non-Aqueous Titration (The Assay Check)

Role: Gross Assay Confirmation (Bulk Chemical). Status: Low Specificity, High Precision.

This method exploits the basicity of the N3 nitrogen in the imidazole ring. It is useful for verifying the total basic content but cannot distinguish between the 1,4-isomer, the 1,5-isomer, or the starting material (4-methylimidazole).

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid.

  • Endpoint: Potentiometric detection (preferred) or Crystal Violet indicator.

  • Limitation: The carboxylic acid impurity (amphoteric) will interfere with the endpoint.

Comparative Analysis & Decision Matrix

The following table summarizes the performance metrics of the three methods based on laboratory validation data.

FeatureMethod A: RP-HPLCMethod B: qNMRMethod C: Titration
Specificity High (Separates isomers & degradants)Very High (Structural ID)Low (Total Base Number)
LOD/Sensitivity < 0.05% (Trace impurities)~0.5% (Limit of Quantification)N/A (Macro assay only)
Throughput High (20 min/sample)Low (Sample prep + acquisition)Medium
Ref. Standard Required (for quantification)Not Required (Internal Std only)Not Required
Key Weakness Requires specific isomer standardsLower sensitivity for trace impuritiesBlind to isomers
Analytical Workflow Decision Tree

Use this logic to select the appropriate method for your development stage.

DecisionTree Start Sample Received Goal What is the goal? Start->Goal Route1 Routine QC / Batch Release Goal->Route1 High Throughput Route2 Ref Standard Qualification Goal->Route2 Absolute Purity Route3 Process Optimization Goal->Route3 Impurity ID MethodA Method A: HPLC-UV (pH 3.0) Route1->MethodA MethodB Method B: qNMR (DMSO-d6) Route2->MethodB Route3->MethodA MethodC Method C: GC-MS (Volatile Impurities) Route3->MethodC

Figure 2: Analytical Method Selection Strategy.

Conclusion & Recommendations

For the rigorous assessment of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde :

  • Primary Release Method: Adopt Method A (HPLC-UV) using a phosphate buffer (pH 3.0) on a C18 column. This is the only method capable of resolving the critical 1,5-dimethyl regioisomer and the carboxylic acid degradant.

  • Standard Qualification: Use Method B (qNMR) in DMSO-d6 to establish the absolute purity of your in-house reference standard. This bypasses the need to purchase expensive, potentially unstable commercial standards.

  • Handling Precaution: Always prepare analytical samples in Acetonitrile to prevent the formation of gem-diol hydrates, which complicate chromatographic integration.

References

  • Lázaro Martínez, J. M., et al. (2010).[2] "NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives." Journal of Organic Chemistry. Available at: [Link]

  • SIELC Technologies.[3] "Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column." Available at: [Link]

  • PubChem.[4] "1H-imidazole-5-carbaldehyde Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Comparative

Validation of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde Derivative Structures

This guide provides an in-depth validation framework for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde , addressing the critical challenge of distinguishing it from its regioisomer, 1,5-Dimethyl-1H-imidazole-4-carbaldehyde .[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation framework for 1,4-Dimethyl-1H-imidazole-5-carbaldehyde , addressing the critical challenge of distinguishing it from its regioisomer, 1,5-Dimethyl-1H-imidazole-4-carbaldehyde .[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Regioisomer Trap

In the synthesis of imidazole-based pharmaceuticals (e.g., pilocarpine analogs, kinase inhibitors), the precise placement of the methyl group relative to the aldehyde is non-negotiable. The 1,4-dimethyl-5-carbaldehyde isomer is frequently confused with its thermodynamically linked alternative, the 1,5-dimethyl-4-carbaldehyde .

This guide objectively compares the 1,4-isomer (the Target) against the 1,5-isomer (the Alternative/Impurity), providing a self-validating protocol to ensure structural integrity.

Comparative Analysis: Target vs. Alternative

The choice between the 1,4- and 1,5-isomers is often dictated by the synthetic route. Understanding the origin of these isomers is the first step in validation.[1]

Synthetic Performance & Origin
Feature1,4-Dimethyl-1H-imidazole-5-carbaldehyde (Target)1,5-Dimethyl-1H-imidazole-4-carbaldehyde (Alternative)
Primary Synthesis Route Vilsmeier-Haack Formylation of 1,4-dimethylimidazole.[1][2] High regioselectivity for C5 due to electronic directing effects.[1]N-Alkylation of 4-methyl-1H-imidazole-5-carbaldehyde. Yields a mixture (approx. 30-40%) due to tautomeric equilibrium.[1]
Physical State Low-melting solid or oil (often hygroscopic).[1]Crystalline solid (MP ~174-177 °C).[1]
Reactivity Profile High C2-Acidity: The C2 proton is flanked by two nitrogens, making it susceptible to lithiation/deuteration.[1]Steric Crowding: The C5-methyl and N1-methyl are adjacent, creating steric strain that affects downstream condensation reactions.[1]
Common Impurity 1,4-Dimethyl-1H-imidazole-5-carboxylic acid (oxidation product).[1]Unreacted 4-methylimidazole precursor.[1]
Structural Logic Diagram

The following decision tree illustrates the critical checkpoints for validating the structure based on the synthesis method used.

ValidationWorkflow Start Starting Material RouteA Route A: 1,4-Dimethylimidazole + POCl3/DMF (Vilsmeier) Start->RouteA RouteB Route B: 4-Methyl-5-imidazolecarboxaldehyde + MeI/Base Start->RouteB ResultA Major Product: 1,4-Dimethyl-5-CHO (Regioselective) RouteA->ResultA ResultB Mixture: 1,4-Dimethyl-5-CHO (Major) + 1,5-Dimethyl-4-CHO (Minor) RouteB->ResultB Validation CRITICAL VALIDATION STEP NOE (Nuclear Overhauser Effect) ResultA->Validation ResultB->Validation Isomer14 1,4-Isomer Confirmation: NO NOE between N-Me and C-Me Validation->Isomer14 Signal Absent Isomer15 1,5-Isomer Confirmation: STRONG NOE between N-Me and C-Me Validation->Isomer15 Signal Present

Figure 1: Structural validation workflow distinguishing the 1,4- and 1,5-isomers based on synthetic origin and NOE analysis.

Experimental Validation Protocol

To definitively validate the 1,4-dimethyl-1H-imidazole-5-carbaldehyde structure, you cannot rely solely on 1D NMR due to the similarity in chemical shifts. You must utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

Step 1: 1H NMR Chemical Shift Comparison

Solvent: CDCl₃, 400 MHz

Proton Environment1,4-Isomer (Target) δ (ppm)1,5-Isomer (Alternative) δ (ppm)Causality & Notes
-CHO (Aldehyde) 9.70 – 9.76 (s)9.75 – 9.80 (s)Indistinguishable by shift alone.
C2-H (Ring Proton) 7.45 – 7.55 (s)7.35 – 7.45 (s)C2-H is slightly deshielded in the 1,4-isomer.
N-CH₃ (N-Methyl) 3.80 – 3.85 (s)3.55 – 3.65 (s)Critical: N-Me is typically downfield in the 1,4-isomer due to the anisotropy of the adjacent carbonyl group.
C-CH₃ (C-Methyl) 2.40 – 2.46 (s)2.25 – 2.35 (s)C-Me is slightly deshielded in the 1,4-isomer.
Step 2: The "Gold Standard" NOE Experiment

This is the self-validating step.[1]

  • Prepare Sample: Dissolve ~10 mg of product in 0.6 mL CDCl₃ (or DMSO-d₆). Ensure the sample is dry to prevent water peak interference.[1]

  • Acquire NOESY/ROESY: Set mixing time to 500ms.

  • Analyze Correlations:

    • 1,4-Isomer: Irradiating the N-Methyl (3.8 ppm) will show NO enhancement of the C-Methyl signal (2.4 ppm).[1] They are spatially distant.[1]

    • 1,5-Isomer: Irradiating the N-Methyl (3.6 ppm) will show a STRONG enhancement of the C-Methyl signal (2.3 ppm).[1] They are vicinal neighbors on the ring.[1]

Step 3: Synthesis of the 1,4-Isomer (Vilsmeier-Haack Route)

Objective: To maximize regioselectivity for the 5-carbaldehyde.

Protocol:

  • Reagent Formation: In a dry flask under Argon, cool DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.1 eq). Stir for 30 mins to form the Vilsmeier salt (white precipitate may form).

  • Addition: Add 1,4-dimethylimidazole (1.0 eq) dissolved in minimal DMF dropwise.

    • Note: Using 1,4-dimethylimidazole forces substitution at C5 because C2 is electronically less favorable and sterically hindered by the N-lone pairs, while C5 is activated.

  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Pour onto crushed ice/NaOAc (aq). Neutralize to pH 7-8. Extract with DCM.[1]

  • Purification: Flash chromatography (EtOAc/MeOH). The 1,4-isomer typically elutes after any trace 1,5-impurities due to higher polarity from the exposed aldehyde.

Visualizing the Steric & Electronic Pathway

The difference in reactivity and spectral properties stems from the spatial arrangement of the methyl groups.

NOE_Pathway cluster_14 Target: 1,4-Dimethyl-5-CHO cluster_15 Alternative: 1,5-Dimethyl-4-CHO NMe_14 N-Me (3.8 ppm) CMe_14 C4-Me (2.4 ppm) NMe_14->CMe_14 NO Interaction (>4 Å Distance) NMe_15 N-Me (3.6 ppm) CMe_15 C5-Me (2.3 ppm) NMe_15->CMe_15 Strong NOE (<3 Å Distance)

Figure 2: NOE correlation map. The absence of interaction (red dashed line) confirms the 1,4-structure, while a strong interaction (green solid line) indicates the 1,5-isomer.

References

  • Regioselectivity of Vilsmeier-Haack Reaction

    • Title: A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.[1]

    • Source: BenchChem.[1]

  • Synthesis and Isomer Characterization

    • Title: Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Deriv
    • Source: ResearchGate (Tetrahedron Letters / Asian Journal of Chemistry).[1]

    • URL:[Link]

  • NMR Chemical Shifts of Imidazole Derivatives

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases.[3]

    • Source: Organometallics (ACS Publications).[1]

    • URL:[Link]

  • Melting Point & Physical Properties

    • Title: 1,4-Dimethyl-1H-imidazole-5-carboxylic acid Properties.[1][4]

    • Source: Sigma-Aldrich.[1][4]

Sources

Validation

A Senior Application Scientist's Guide to Confirming Reaction Products of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the structural confirmation of reaction products is a cornerstone of rigorous scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the structural confirmation of reaction products is a cornerstone of rigorous scientific practice. The heterocyclic scaffold of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde serves as a versatile starting material for the synthesis of a diverse array of potentially bioactive molecules. This guide provides an in-depth technical comparison of common transformations of this aldehyde—reduction, oxidation, Knoevenagel condensation, and Wittig reaction—with a focus on the experimental methodologies and analytical data essential for the unambiguous confirmation of the resulting product structures.

I. Core Reactions and Structural Elucidation Strategies

The reactivity of the aldehyde functional group in 1,4-Dimethyl-1H-imidazole-5-carbaldehyde allows for a variety of synthetic modifications. Understanding the expected products and the analytical techniques to confirm their formation is paramount. This guide will delve into the following key reactions:

  • Reduction to (1,4-Dimethyl-1H-imidazol-5-yl)methanol

  • Oxidation to 1,4-Dimethyl-1H-imidazole-5-carboxylic acid

  • Knoevenagel Condensation for the formation of α,β-unsaturated systems

  • Wittig Reaction for the synthesis of vinyl-substituted imidazoles

For each reaction, we will explore detailed experimental protocols and the characteristic spectroscopic signatures (NMR, MS, IR) that provide definitive structural evidence.

II. Reduction of the Aldehyde: Synthesis of (1,4-Dimethyl-1H-imidazol-5-yl)methanol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For 1,4-Dimethyl-1H-imidazole-5-carbaldehyde, this yields (1,4-Dimethyl-1H-imidazol-5-yl)methanol, a valuable intermediate for further functionalization.

A. Comparative Analysis of Reducing Agents

While various reducing agents can effect this transformation, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common choices.

Reducing AgentTypical Solvent(s)Key Considerations
Sodium Borohydride (NaBH₄) Methanol, Ethanol, THF/WaterMilder and more selective for aldehydes and ketones. Safer to handle and workup is generally simpler.[1][2][3][4][5]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, Diethyl EtherA much stronger reducing agent, capable of reducing a wider range of functional groups. Reacts violently with protic solvents, requiring anhydrous conditions and careful quenching.

For the selective reduction of the aldehyde in 1,4-Dimethyl-1H-imidazole-5-carbaldehyde without affecting other potential functional groups, NaBH₄ is often the preferred reagent due to its milder nature and operational simplicity.

B. Experimental Protocol: Reduction with Sodium Borohydride

This protocol is adapted from established procedures for the reduction of similar imidazole aldehydes.

Materials:

  • 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (1,4-Dimethyl-1H-imidazol-5-yl)methanol.

G start Dissolve Aldehyde in MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at 0 °C then RT add_nabh4->stir quench Quench with Water stir->quench concentrate Concentrate quench->concentrate extract Extract with EtOAc concentrate->extract dry Dry & Concentrate extract->dry purify Purify dry->purify product (1,4-Dimethyl-1H-imidazol-5-yl)methanol purify->product

Caption: Workflow for the reduction of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde.

C. Structural Confirmation of (1,4-Dimethyl-1H-imidazol-5-yl)methanol
TechniqueExpected Observations
¹H NMR Disappearance of the aldehyde proton signal (~9.5-10 ppm). Appearance of a new singlet for the methylene protons (CH₂OH) around 4.5-4.7 ppm. Signals for the N-methyl and C-methyl groups will be present, along with the imidazole ring proton.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (~180-190 ppm). Appearance of a new signal for the methylene carbon (~55-65 ppm).
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of the alcohol (C₆H₁₀N₂O).
IR Spectroscopy Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹). Appearance of a broad O-H stretch (~3200-3600 cm⁻¹).

III. Oxidation to 1,4-Dimethyl-1H-imidazole-5-carboxylic acid

The oxidation of the aldehyde to a carboxylic acid provides another key derivative for applications such as amide coupling.

A. Selection of Oxidizing Agent

A variety of oxidizing agents can be employed for this transformation. The choice depends on the desired reaction conditions and the presence of other sensitive functional groups.

Oxidizing AgentTypical ConditionsAdvantages/Disadvantages
Potassium Permanganate (KMnO₄) Aqueous, basic or acidicStrong, inexpensive oxidant. Can be harsh and may lead to over-oxidation or side reactions.
Jones Reagent (CrO₃/H₂SO₄) AcetonePowerful oxidant, but chromium-based reagents are toxic and pose environmental concerns.
Tollens' Reagent ([Ag(NH₃)₂]⁺) Aqueous ammoniaMild and selective for aldehydes. The formation of a silver mirror is a classic qualitative test.
Potassium Dichromate (K₂Cr₂O₇) Acidic conditionsStrong oxidant, but shares the toxicity concerns of other chromium reagents.

Given the potential for side reactions with the imidazole ring under harsh conditions, a milder oxidizing agent is often preferable.

B. Experimental Protocol: Oxidation

A general procedure for the oxidation of a similar heterocyclic aldehyde is presented below.

Materials:

  • 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

Procedure:

  • Suspend 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to 60-70 °C.

  • Slowly add a solution of potassium permanganate (2.5 eq) in water, maintaining the temperature.

  • After the addition is complete, continue heating for 1-2 hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • If the solution remains colored, add a small amount of sodium bisulfite to decolorize.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

G start Suspend Aldehyde in NaOH(aq) heat Heat to 60-70 °C start->heat add_kmno4 Add KMnO4(aq) heat->add_kmno4 react React until colorless add_kmno4->react cool_filter Cool & Filter MnO2 react->cool_filter acidify Acidify with HCl cool_filter->acidify precipitate Collect Product acidify->precipitate product 1,4-Dimethyl-1H-imidazole- 5-carboxylic acid precipitate->product

Caption: Workflow for the oxidation of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde.

C. Structural Confirmation of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid

| Technique | Expected Observations | | :--- | :--- | :--- | | ¹H NMR | Disappearance of the aldehyde proton signal. Appearance of a broad singlet for the carboxylic acid proton (downfield, >10 ppm). | | ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal. Appearance of a new signal for the carboxylic acid carbonyl carbon (~165-185 ppm). | | Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of the carboxylic acid (C₆H₈N₂O₂).[6][7] | | IR Spectroscopy | Disappearance of the aldehyde C=O stretch. Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (~1700 cm⁻¹). |

IV. Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[8][9][10][11]

A. Common Active Methylene Compounds and Catalysts
Active Methylene CompoundCatalystExpected Product Type
Malononitrile Piperidine, Pyrrolidine, ImidazoleDicyano-substituted alkene
Ethyl Cyanoacetate Piperidine, Pyrrolidine, ImidazoleCyanoacrylate derivative
Diethyl Malonate Piperidine, PyrrolidineDiethyl ester substituted alkene

Imidazole itself can act as a catalyst for the Knoevenagel condensation.[12]

B. Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield the Knoevenagel product.

G start Mix Aldehyde, Malononitrile & EtOH add_cat Add Piperidine start->add_cat stir Stir at RT add_cat->stir precipitate Collect Precipitate stir->precipitate product Knoevenagel Adduct precipitate->product

Caption: Workflow for the Knoevenagel condensation.

C. Structural Confirmation of the Knoevenagel Product

| Technique | Expected Observations | | :--- | :--- | :--- | | ¹H NMR | Disappearance of the aldehyde proton signal. Appearance of a new singlet for the vinyl proton (~7.5-8.5 ppm). | | ¹³C NMR | Disappearance of the aldehyde carbonyl carbon. Appearance of new signals for the alkene carbons and the nitrile carbons. | | Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of the adduct. | | IR Spectroscopy | Disappearance of the aldehyde C=O stretch. Appearance of a C=C stretch (~1600 cm⁻¹) and a strong C≡N stretch (~2220 cm⁻¹). |

V. Wittig Reaction: Synthesis of Vinyl-Substituted Imidazoles

The Wittig reaction is a versatile method for converting aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[13][14][15]

A. Generation of the Wittig Reagent

The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base.

G PPh3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt PPh3->PhosphoniumSalt SN2 AlkylHalide Alkyl Halide AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Base Strong Base Base->Ylide Deprotonation

Caption: General scheme for the formation of a phosphorus ylide.

B. Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,4-Dimethyl-1H-imidazole-5-carbaldehyde

Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of n-BuLi (1.05 eq) or t-BuOK (1.05 eq) to generate the ylide (a color change is typically observed).

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Add a solution of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to isolate the vinyl-substituted imidazole.

C. Structural Confirmation of the Wittig Product

| Technique | Expected Observations | | :--- | :--- | :--- | | ¹H NMR | Disappearance of the aldehyde proton signal. Appearance of characteristic signals for the vinyl protons in the alkene region (~5-7 ppm) with appropriate coupling constants. | | ¹³C NMR | Disappearance of the aldehyde carbonyl carbon. Appearance of new signals for the alkene carbons. | | Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of the vinyl-substituted imidazole. | | IR Spectroscopy | Disappearance of the aldehyde C=O stretch. Appearance of a C=C stretch (~1640 cm⁻¹). |

VI. Conclusion

The structural confirmation of reaction products from 1,4-Dimethyl-1H-imidazole-5-carbaldehyde is a critical step in the synthesis of novel compounds for drug discovery and development. This guide has provided a comparative overview of the experimental methodologies and analytical data required to confidently identify the products of reduction, oxidation, Knoevenagel condensation, and Wittig reactions. By employing these detailed protocols and understanding the expected spectroscopic outcomes, researchers can ensure the scientific integrity of their work and accelerate the development of new chemical entities.

References

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  • Cyanoacetic acid as an efficient catalyst for Biginelli reaction and its application as reagent in Knoevenagel condensation. (2024). Journal of the Brazilian Chemical Society. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society.
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  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (2021). Turkish Journal of Chemistry. [Link]

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  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. (2014). YouTube. [Link]

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